molecular formula C9H22N2 B1593901 2,4,4-Trimethylhexane-1,6-diamine CAS No. 3236-54-2

2,4,4-Trimethylhexane-1,6-diamine

Katalognummer: B1593901
CAS-Nummer: 3236-54-2
Molekulargewicht: 158.28 g/mol
InChI-Schlüssel: DPQHRXRAZHNGRU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4,4-Trimethylhexane-1,6-diamine is a useful research compound. Its molecular formula is C9H22N2 and its molecular weight is 158.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2,4,4-trimethylhexane-1,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22N2/c1-8(7-11)6-9(2,3)4-5-10/h8H,4-7,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPQHRXRAZHNGRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)(C)CCN)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30274136
Record name 2,4,4-Trimethylhexane-1,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30274136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3236-54-2
Record name 2,4,4-Trimethyl-1,6-hexanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3236-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,4-Trimethyl-1,6-hexanediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003236542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,6-Hexanediamine, 2,4,4-trimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4,4-Trimethylhexane-1,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30274136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,4-trimethylhexane-1,6-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.812
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4,4-TRIMETHYL-1,6-HEXANEDIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/595BQ3Q70K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,4,4-Trimethylhexane-1,6-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,4-Trimethylhexane-1,6-diamine is an aliphatic diamine that serves as a crucial monomer in the synthesis of various polymers. Its unique branched structure imparts specific properties to the resulting materials, making it a compound of interest in materials science and industrial chemistry. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details the experimental protocols for their determination, and illustrates its primary industrial applications. While the focus of this document is on its chemical and physical characteristics, it is important to note that its biological activity and specific signaling pathways are not well-documented in publicly available literature.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below. These values have been compiled from various chemical suppliers and safety data sheets.

General and Physical Properties
PropertyValueReference
Appearance Colorless to light yellow liquid[1]
Molecular Formula C₉H₂₂N₂[]
Molecular Weight 158.28 g/mol []
Density 0.856 g/cm³[]
Boiling Point 224.1 °C at 760 mmHg[]
Melting Point -80 °C (for a mixture of 2,2,4 and 2,4,4 isomers)[3]
Flash Point 104 °C[3]
Vapor Pressure 0.020 hPa[3]
Refractive Index 1.464 (at 20 °C)[1]
Solubility Insoluble in water[1]
Chemical Identifiers
Identifier TypeIdentifierReference
CAS Number 3236-53-1[4]
IUPAC Name This compound[4]
SMILES CC(CCN)CC(C)(C)CN[4]
InChI Key DPQHRXRAZHNGRU-UHFFFAOYSA-N[]

Experimental Protocols

Determination of Melting Point

The melting point of a substance, particularly one that is liquid at room temperature, is often determined as its freezing point. For low-melting solids or to determine the freezing point, the capillary method is commonly employed.[5][6]

Protocol: Capillary Method [5][6][7][8][9]

  • Sample Preparation: A small amount of the substance is introduced into a capillary tube, which is then sealed at one end.[9] The sample should be packed to a height of 2-3 mm.[7]

  • Apparatus Setup: The capillary tube is attached to a thermometer.[8] This assembly is then placed in a heating bath (e.g., a Thiele tube filled with mineral oil) or a modern digital melting point apparatus.[5][6]

  • Heating and Observation: The sample is heated gradually, at a rate of 1-2 °C per minute as the expected melting point is approached.[5]

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting range.[6][7] For a pure substance, this range is typically narrow.

Determination of Boiling Point

The boiling point can be accurately determined using methods such as the Thiele tube method or by distillation.[10][11][12]

Protocol: Thiele Tube Method [10][11][13]

  • Sample Preparation: A small amount of the liquid (a few milliliters) is placed in a small test tube.[11] A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.

  • Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid like mineral oil.[11]

  • Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

  • Observation: As the liquid heats up, a steady stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is then stopped.

  • Data Recording: The temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube is recorded as the boiling point.[10] This is the point where the vapor pressure of the liquid equals the atmospheric pressure.

Determination of Density

The density of a liquid can be determined using various techniques, with modern methods often employing a vibrating tube densimeter for high accuracy.[14][15][16][17][18]

Protocol: Vibrating Tube Densitometer [14][15][16]

  • Calibration: The instrument is first calibrated using two standards of known density, typically dry air and deionized water.

  • Sample Injection: A small, bubble-free sample of this compound is injected into the oscillating U-shaped tube within the instrument.

  • Measurement: The instrument measures the change in the oscillation frequency of the tube when filled with the sample. This frequency is directly related to the density of the sample.

  • Data Acquisition: The density is typically displayed digitally by the instrument. The measurement is temperature-dependent, so the temperature of the sample cell is precisely controlled and recorded.

Industrial Applications and Workflows

This compound is primarily utilized in the polymer industry. Its main applications are as a monomer for the synthesis of polyamides and as a curing agent for epoxy resins.[3][4]

Polyamide Synthesis

The diamine functionality of this compound allows it to react with dicarboxylic acids or their derivatives to form polyamides, a class of polymers that includes nylon.[19][20][21][22] The branched trimethylhexane backbone of this specific diamine can disrupt the regular packing of polymer chains, leading to polyamides with lower crystallinity, improved solubility, and modified mechanical properties compared to those made from linear diamines.

A common laboratory-scale method for polyamide synthesis is the Yamazaki-Higashi phosphorylation reaction.

Protocol: Yamazaki-Higashi Phosphorylation for Polyamide Synthesis [19][20]

  • Reactant Preparation: Equimolar amounts of the dicarboxylic acid and this compound are dissolved in a suitable solvent, typically N-methyl-2-pyrrolidone (NMP), in the presence of a condensing agent like triphenyl phosphite (B83602) (TPP) and a base such as pyridine. Solubility promoters like lithium chloride (LiCl) may also be added.[19]

  • Reaction: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically around 100-120 °C for several hours.

  • Polymerization: The diamine attacks the in-situ formed activated dicarboxylic acid, leading to the formation of amide bonds and the elimination of byproducts. This step-growth polymerization results in the formation of the polyamide.

  • Isolation and Purification: The resulting polymer is typically isolated by precipitation in a non-solvent (e.g., methanol (B129727) or water), followed by washing and drying.

Polyamide_Synthesis Diamine This compound ReactionVessel Reaction Mixture (Heated, Inert Atmosphere) Diamine->ReactionVessel Diacid Dicarboxylic Acid Diacid->ReactionVessel Solvent NMP, Pyridine, LiCl Solvent->ReactionVessel CondensingAgent Triphenyl Phosphite (TPP) CondensingAgent->ReactionVessel Polymerization Step-Growth Polymerization ReactionVessel->Polymerization Polyamide Polyamide Product Polymerization->Polyamide Precipitation Precipitation (in non-solvent) Polyamide->Precipitation Purification Washing and Drying Precipitation->Purification

Workflow for Polyamide Synthesis
Epoxy Resin Curing

Aliphatic amines are widely used as curing agents (hardeners) for epoxy resins.[23][24][25][26][27] The primary amine groups of this compound react with the epoxide groups of the resin in a ring-opening addition reaction. This process forms a highly cross-linked, three-dimensional thermoset polymer network, resulting in a hard, durable material with excellent adhesion and chemical resistance.[23][25]

Protocol: Epoxy Resin Curing [23][25]

  • Mixing: The epoxy resin and the this compound curing agent are thoroughly mixed in a specific stoichiometric ratio. The ratio is calculated based on the amine hydrogen equivalent weight (AHEW) of the curing agent and the epoxy equivalent weight (EEW) of the resin.

  • Application: The mixture is applied to the desired substrate or poured into a mold before the viscosity increases significantly (within the pot life of the mixture).

  • Curing: The curing process begins at room temperature, but can be accelerated by heating. The primary amine groups react with the epoxy rings to form secondary amines. These secondary amines can then react with additional epoxy groups, leading to extensive cross-linking.

  • Post-Curing: For optimal properties, a post-curing step at an elevated temperature is often employed to ensure the reaction goes to completion and to maximize the cross-link density.

Epoxy_Curing EpoxyResin Epoxy Resin (with epoxide groups) Mixing Mixing (Stoichiometric Ratio) EpoxyResin->Mixing DiamineCurer This compound (Curing Agent) DiamineCurer->Mixing PrimaryAmineReaction Primary Amine + Epoxide Ring Opening Mixing->PrimaryAmineReaction SecondaryAmineFormation Formation of Secondary Amine Linkage PrimaryAmineReaction->SecondaryAmineFormation SecondaryAmineReaction Secondary Amine + Epoxide Ring Opening SecondaryAmineFormation->SecondaryAmineReaction Crosslinking Cross-linked Polymer Network Formation SecondaryAmineReaction->Crosslinking CuredEpoxy Cured Thermoset Material Crosslinking->CuredEpoxy

Epoxy Resin Curing Process

Conclusion

This compound is a valuable chemical intermediate with well-defined physicochemical properties that make it suitable for specialized applications in polymer chemistry. Its primary roles as a monomer in polyamide synthesis and as a curing agent for epoxy resins are driven by the reactivity of its two primary amine groups and the influence of its branched alkyl structure on polymer morphology and properties. While its direct biological interactions are not extensively studied, this guide provides a foundational understanding of its chemical and physical characteristics for researchers and professionals in related fields.

References

An In-depth Technical Guide to the Molecular Structure and Properties of 2,4,4-Trimethylhexane-1,6-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,4-Trimethylhexane-1,6-diamine is an aliphatic diamine that, along with its isomer 2,2,4-trimethylhexane-1,6-diamine, is a key industrial chemical primarily utilized as a monomer and curing agent in the polymer industry. This document provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and applications. While its primary utility lies in materials science, particularly in the formation of polyamides and epoxy resins, this guide also addresses the absence of its application in drug development and biological signaling pathways based on currently available public information. All quantitative data are summarized in structured tables, and key processes are visualized using logical diagrams.

Chemical Identity and Molecular Structure

This compound is a nine-carbon branched-chain diamine. The structure features primary amine groups at positions 1 and 6 of the hexane (B92381) chain. Three methyl groups are located at positions 2 and 4, with a gem-dimethyl configuration at the C4 position. This compound is chiral, with a stereocenter at the C2 position. Commercially, it is often supplied as a racemic mixture and frequently as a mixture of its 2,4,4- and 2,2,4- isomers.[1]

The IUPAC name for the specific isomer is This compound .[2][3][4] Key identifiers and structural details are provided in Table 1.

Table 1: Chemical Identity of this compound

IdentifierValue
IUPAC Name This compound[2][3]
CAS Number 3236-54-2[5]
Isomer Mixture CAS 25513-64-8 (mixture with 2,2,4-isomer)[1]
Molecular Formula C₉H₂₂N₂[1][2][5][6]
Molecular Weight 158.28 g/mol [1][5][6]
Canonical SMILES CC(CC(C)(C)CCN)CN[2][4]
InChI Key DPQHRXRAZHNGRU-UHFFFAOYSA-N[2][4]

A 2D representation of the molecular structure is shown below:

2D Structure of this compound

Physicochemical Properties

The physical and chemical properties of this compound and its common isomeric mixture are summarized in Table 2. It is a colorless to light yellow liquid with limited solubility in water.[7] As an amine, it is basic and will react exothermically with acids.[7]

Table 2: Physicochemical Data

PropertyValue (Isomer Mixture unless specified)
Appearance Colorless to light yellow liquid[7]
Boiling Point 232 °C[1]
Melting Point -80 °C[1]
Density 0.867 g/cm³ at 25 °C[1][7]
Flash Point 104 °C[1]
Vapor Pressure 0.020 hPa[1]
Refractive Index 1.464 at 20 °C[7]
Solubility Insoluble in water[7]

Experimental Protocols and Data

Synthesis Protocol

The industrial synthesis of trimethylhexamethylenediamine (as an isomeric mixture) is a multi-step process that begins with isophorone.[1] A detailed, step-by-step experimental protocol is proprietary and not publicly available. However, the general synthetic pathway can be outlined based on chemical literature and patents.[1][8]

General Experimental Workflow:

  • Hydrogenation of Isophorone: Isophorone is catalytically hydrogenated to produce a mixture of trimethylcyclohexanol (B73185) isomers.

  • Oxidation to Diacid: The resulting trimethylcyclohexanol is oxidized, typically using nitric acid, to cleave the ring and form a mixture of trimethyladipic acid isomers.[1]

  • Ammonolysis to Dinitrile: The dicarboxylic acid is converted to the corresponding dinitrile. This is typically achieved through a reaction with ammonia (B1221849) at high temperatures over a dehydration catalyst.

  • Hydrogenation of Dinitrile: The final step is the catalytic hydrogenation of the trimethyl adiponitrile (B1665535) mixture to yield the desired 2,4,4- and 2,2,4-trimethylhexane-1,6-diamine.[8] This reduction is carried out under pressure in the presence of hydrogen gas, liquid ammonia, and a nickel or cobalt-based catalyst.[8] Temperatures for this step typically range from 60 to 160 °C.[8]

The overall logical flow is depicted in the diagram below.

G cluster_synthesis Synthesis Workflow isophorone Isophorone tmch Trimethylcyclohexanol isophorone->tmch Catalytic Hydrogenation tmaa Trimethyladipic Acid tmch->tmaa Nitric Acid Oxidation tman Trimethyl Adiponitrile tmaa->tman Ammonolysis tmd Trimethylhexane-1,6-diamine tman->tmd Catalytic Hydrogenation (H₂, NH₃, Ni/Co catalyst)

General Synthesis Pathway for Trimethylhexane-1,6-diamine
Spectroscopic Data

While detailed spectra with official peak assignments are not widely published in academic literature, spectral data for the isomeric mixture are available through chemical suppliers and databases.[2] The expected characteristics are described below.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for N-H stretching of the primary amine groups in the 3300-3500 cm⁻¹ region. C-H stretching from the methyl and methylene (B1212753) groups will appear just below 3000 cm⁻¹. An N-H bending (scissoring) vibration is expected around 1600 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum would be complex due to the asymmetry and the presence of isomers. One would expect to see distinct signals for the various methyl groups, methylene protons adjacent to the amines, and other methylene and methine protons along the carbon backbone. The amine protons (NH₂) would likely appear as a broad singlet.

    • ¹³C NMR: The spectrum for the 2,4,4-isomer should display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbons bonded to the nitrogen atoms (C1 and C6) would be the most deshielded of the sp³ carbons. Signals for the three distinct methyl groups and the quaternary carbon at C4 would also be identifiable. ChemicalBook and PubChem indicate the availability of ¹³C NMR data for this compound.[2][5]

Applications and Relevance

Industrial Applications

The primary application of this compound is in polymer chemistry. Its difunctional nature allows it to act as a building block (monomer) or a cross-linking agent.[1]

  • Epoxy Resin Curing Agent: It serves as a curing agent (hardener) for epoxy resins. The primary amine groups react with the epoxide rings, leading to a cross-linked, durable thermoset polymer.

  • Polyamide (Nylon) Production: It can be reacted with dicarboxylic acids to form specialty polyamides with unique properties conferred by the branched, asymmetric structure of the diamine.[1]

  • Polyurethane Production: It is used in the synthesis of polyurethanes and other high-performance polymers, where it contributes to chemical resistance and stability.[2]

The diagram below illustrates its role as a cross-linker for epoxy resins.

G cluster_polymer Role as an Epoxy Curing Agent diamine 2,4,4-Trimethylhexane- 1,6-diamine (H₂N-R-NH₂) network Cross-linked Polymer Network diamine->network Reacts with epoxy Epoxy Resin Monomer epoxy->network Reacts with

Cross-linking action of the diamine with epoxy monomers.
Status in Drug Development

A thorough review of scientific literature and chemical databases reveals no significant information linking this compound to applications in drug development or as a pharmacologically active molecule. There is no evidence of its use as a pharmaceutical intermediate or its involvement in any characterized biological signaling pathways. Its primary utility remains firmly within the domain of industrial and materials chemistry. Professionals in drug development should note this compound is not a recognized scaffold or building block in medicinal chemistry.

Conclusion

This compound, typically as part of an isomeric mixture, is a valuable industrial chemical with well-defined applications in the synthesis of polymers such as polyamides and as a curing agent for epoxy resins. Its molecular structure, featuring a branched alkyl chain with two primary amine termini, dictates its function as a monomer and cross-linker. While its synthesis and physicochemical properties are well-characterized for industrial purposes, it holds no current or documented relevance to the fields of drug discovery or molecular medicine.

References

Spectral Analysis of 2,4,4-Trimethylhexane-1,6-diamine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth look at the spectral data for 2,4,4-Trimethylhexane-1,6-diamine, a key diamine isomer used in various industrial applications, including the synthesis of polymers and resins. Understanding its spectral characteristics through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is crucial for quality control, structural elucidation, and reaction monitoring.

Spectroscopic Data Summary

The following tables summarize the available spectral data for this compound. It is important to note that publicly accessible, detailed quantitative data with full experimental protocols is limited. The data presented here is compiled from various sources and should be considered as a reference. For definitive analysis, it is recommended to acquire spectral data under controlled laboratory conditions.

Table 1: ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not publicly available

Table 2: ¹³C NMR Spectral Data

A ¹³C NMR spectrum for this compound is publicly available.[1] The following is a representative interpretation of the expected signals.

Chemical Shift (ppm)Assignment
Specific peak assignments require experimental dataC1 (CH₂)
C2 (CH)
C3 (CH₂)
C4 (C)
C5 (CH₂)
C6 (CH₂)
C(CH₃) at C2
C(CH₃)₂ at C4

Table 3: IR Spectral Data

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3400-3300Strong, BroadN-H stretch (primary amine)
~2950-2850StrongC-H stretch (alkane)
~1600MediumN-H bend (primary amine)
~1470-1450MediumC-H bend (alkane)

Note: This is a generalized representation of expected IR absorptions for a primary diamine with an alkane backbone. Actual peak positions and intensities may vary.

Table 4: Mass Spectrometry (MS) Data

m/zRelative Intensity (%)Fragmentation Ion
158.29Data not publicly available[M]⁺ (Molecular Ion)
Other fragmentsData not publicly availableFragment assignments require experimental data

Experimental Protocols

Detailed experimental protocols for the acquisition of the referenced spectral data are not publicly available. However, a general methodology for each technique is outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A solution of this compound is prepared by dissolving a few milligrams of the compound in a deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences. For ¹H NMR, parameters such as the number of scans, relaxation delay, and spectral width are optimized. For ¹³C NMR, broadband proton decoupling is typically used.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to an internal standard (e.g., Tetramethylsilane - TMS).

Infrared (IR) Spectroscopy

  • Sample Preparation: For liquid samples, a thin film is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is first recorded. Then, the sample spectrum is recorded. The instrument measures the interference pattern of the infrared beam, which is then converted to an IR spectrum.

  • Data Processing: The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a volatile compound like this diamine, GC-MS is a common method.

  • Ionization: An ionization technique, such as Electron Ionization (EI) or Chemical Ionization (CI), is used to generate charged ions from the sample molecules.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the spectral analysis of a chemical compound like this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation cluster_reporting Reporting Sample 2,4,4-Trimethylhexane- 1,6-diamine Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Introduction IR IR Spectroscopy (FTIR/ATR) Sample->IR Introduction MS Mass Spectrometry (GC-MS/LC-MS) Sample->MS Introduction ProcessNMR FID Processing & Fourier Transform NMR->ProcessNMR ProcessIR Background Subtraction & Transmittance/Absorbance Conversion IR->ProcessIR ProcessMS Peak Detection & Mass-to-Charge Ratio Analysis MS->ProcessMS AnalyzeNMR Chemical Shift & Coupling Constant Analysis ProcessNMR->AnalyzeNMR AnalyzeIR Functional Group Identification ProcessIR->AnalyzeIR AnalyzeMS Molecular Weight & Fragmentation Pattern Analysis ProcessMS->AnalyzeMS Report Comprehensive Spectral Report AnalyzeNMR->Report Integration of Results AnalyzeIR->Report Integration of Results AnalyzeMS->Report Integration of Results

Caption: Workflow for Spectroscopic Analysis of Chemical Compounds.

References

An In-Depth Technical Guide to 2,4,4-Trimethylhexane-1,6-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4,4-trimethylhexane-1,6-diamine, including its synonyms, trade names, chemical and physical properties, and key applications. Detailed experimental protocols for its synthesis and use as an epoxy curing agent are also presented, along with graphical representations of these processes.

Synonyms and Trade Names

This compound is known by several other names in the scientific and industrial literature. Additionally, it is commercially available, often as a mixture of isomers, under specific trade names.

Synonyms:

  • 1,6-Hexanediamine, 2,4,4-trimethyl-[1]

  • 2,4,4-Trimethyl-1,6-hexanediamine[1]

  • 2,4,4-Trimethylhexamethylenediamine[2]

  • 3,3,5-Trimethylhexamethylenediamine[2]

  • 1,6-Diamino-2,4,4-trimethylhexane

It is important to note that "trimethylhexamethylenediamine" is a common name that typically refers to a mixture of two isomers: 2,2,4-trimethylhexane-1,6-diamine (B3051248) and this compound.[3]

Trade Names:

  • Vestamin TMD: This is a commercial trade name for a mixture of the 2,2,4- and this compound isomers, produced by Evonik Industries.[3][4]

Quantitative Data

The physical and chemical properties of this compound are summarized in the tables below. The data is compiled from various technical data sheets and chemical databases.

Table 1: Physical Properties

PropertyValueSource
Molecular FormulaC9H22N2[1][5]
Molecular Weight158.28 g/mol [2][5]
AppearanceColorless liquid[4][6]
OdorAmine-like[7]
Density0.856 - 0.870 g/cm³ at 20°C[1][6]
Melting Point-80 °C[5][6][8]
Boiling Point224.1 - 232 °C at 760 mmHg[1][5][6]
Flash Point102.4 - 110 °C[6][8]
Vapor Pressure<1 hPa at 50°C[6][8]
Viscosityapprox. 6 mPa·s at 20°C[6][8]
Refractive Index1.461

Table 2: Chemical Properties and Identifiers

PropertyValueSource
IUPAC NameThis compound[1]
CAS Number3236-54-2[1]
InChI KeyDPQHRXRAZHNGRU-UHFFFAOYSA-N[1][2]
SMILESCC(CCN)CC(C)(C)CN[1]
SolubilitySoluble in a wide range of polar organic solvents, including esters and alcohols. Miscible with water.[4][8]
pH11.6 (0.1 N solution)[8]

Experimental Protocols

Detailed experimental protocols for the synthesis and application of this compound are crucial for research and development. Below are outlined procedures based on available literature.

3.1. Synthesis of Trimethylhexamethylenediamine

Trimethylhexamethylenediamine is synthesized from isophorone (B1672270). The process involves multiple steps, which are described below as a general procedure for the mixture of isomers.[3]

Objective: To synthesize a mixture of 2,2,4- and this compound from isophorone.

Materials:

  • Isophorone

  • Hydrogen gas

  • Nitric acid

  • Ammonia

  • Hydrogenation catalyst (e.g., Raney Cobalt)

  • Imination catalyst

  • Appropriate solvents (e.g., methanol)

Procedure:

  • Hydrogenation of Isophorone: Isophorone is first reduced via hydrogenation to produce trimethylcyclohexanol (B73185).

  • Oxidation: The resulting trimethylcyclohexanol is then oxidized using nitric acid. This step is analogous to the synthesis of adipic acid from cyclohexane (B81311) and results in a mixture of "trimethyladipic acids".

  • Dinitrile Formation: The mixture of trimethyladipic acids is then converted to the corresponding dinitriles.

  • Aminating Hydrogenation of Dinitrile: The dinitrile mixture is subjected to aminating hydrogenation. This is a two-step process:

    • Imination: The dinitrile is first converted to the corresponding imine in the presence of an imination catalyst and ammonia.

    • Hydrogenation: The resulting imine is then hydrogenated in the presence of a hydrogenation catalyst (e.g., Raney Cobalt) and hydrogen to yield the final product, a mixture of trimethylhexamethylenediamine isomers.[2] The reaction is typically carried out at elevated temperature (e.g., 120°C) and pressure (e.g., 6 MPa hydrogen, 0.2 MPa ammonia).[9]

3.2. Use as an Epoxy Curing Agent

A mixture of 1,6-diamino-2,2,4-trimethylhexane and 1,6-diamino-2,4,4-trimethylhexane is used as a curing agent for epoxy resins. The following protocol is adapted from a patent describing the formation of an adduct with a polyglycidyl ether.[6]

Objective: To prepare an epoxy resin adduct using a commercial mixture of trimethylhexamethylenediamine isomers.

Materials:

  • Commercial trimethylhexamethylenediamine (isomer mixture)

  • Liquid polyglycidyl ether of bisphenol A (epoxide equivalent weight of approximately 192 g/equivalent )

  • Reaction vessel with heating and stirring capabilities

Procedure:

  • Mixing of Reactants: 158 parts by weight of commercial trimethylhexamethylenediamine (a mixture of 1,6-diamino-2,2,4-trimethylhexane and 1,6-diamino-2,4,4-trimethylhexane isomers) are mixed with 77 parts by weight of a liquid polyglycidyl ether derived from bisphenol A and epichlorohydrin.[6]

  • Initiation of Reaction: The mixture is heated until an exothermic reaction begins.[6]

  • Temperature Control: The temperature of the reaction mixture is raised to and maintained at 110-120°C.[6]

  • Adduct Formation: The reaction is allowed to proceed at this temperature to form the desired adduct. The resulting adduct can be used as a curing agent for epoxy resin systems.[6]

Mandatory Visualizations

4.1. Synthesis Workflow

The synthesis of trimethylhexamethylenediamine from isophorone can be visualized as a multi-step chemical process.

G Synthesis of Trimethylhexamethylenediamine Isophorone Isophorone Trimethylcyclohexanol Trimethylcyclohexanol Isophorone->Trimethylcyclohexanol Hydrogenation Trimethyladipic_Acids Trimethyladipic Acids Trimethylcyclohexanol->Trimethyladipic_Acids Oxidation (Nitric Acid) Dinitrile Dinitrile Mixture Trimethyladipic_Acids->Dinitrile Conversion to Dinitrile Imine Imine Mixture Dinitrile->Imine Imination (Ammonia) TMHD Trimethylhexamethylenediamine (Isomer Mixture) Imine->TMHD Hydrogenation

Caption: A simplified workflow for the synthesis of trimethylhexamethylenediamine from isophorone.

4.2. Logical Relationship in Epoxy Curing

The role of this compound as a curing agent involves a chemical reaction with an epoxy resin to form a cross-linked polymer network.

G Epoxy Curing with Trimethylhexamethylenediamine Epoxy_Resin Epoxy Resin (e.g., Bisphenol A diglycidyl ether) Crosslinked_Polymer Cross-linked Polymer Network (Cured Epoxy) Epoxy_Resin->Crosslinked_Polymer TMHD This compound (Curing Agent) TMHD->Crosslinked_Polymer

Caption: Logical relationship showing the components leading to a cured epoxy polymer.

References

Navigating the Solubility of 2,4,4-Trimethylhexane-1,6-diamine in Organic Solvents: A Technical and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2,4,4-Trimethylhexane-1,6-diamine, a key aliphatic diamine used in various industrial applications. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive overview of its expected qualitative solubility in different classes of organic solvents based on the general principles of aliphatic amine chemistry. Furthermore, it offers detailed, adaptable experimental protocols for the quantitative determination of its solubility, empowering researchers to generate precise data tailored to their specific needs. This guide also includes a visual representation of a generalized experimental workflow for solubility determination.

Introduction to this compound and its Solubility

This compound (CAS No. 3236-54-2) is an acyclic polyamine whose physical and chemical properties are dictated by the presence of two primary amine groups and a branched nonane (B91170) backbone. The amine functionalities introduce polarity and the capacity for hydrogen bonding, while the alkyl chain contributes nonpolar characteristics. This dual nature governs its solubility in various organic solvents.

The principle of "like dissolves like" is paramount in predicting the solubility of this diamine. Its solubility will be a function of the interplay between the hydrogen bonding capacity of the amine groups and the hydrophobic nature of the trimethylated hexane (B92381) chain. Generally, aliphatic amines exhibit good solubility in polar organic solvents, with solubility tending to decrease as the length and branching of the carbon chain increase.

Qualitative Solubility Profile

Solvent ClassPredicted SolubilityRationale
Polar Protic Solvents (e.g., Methanol, Ethanol)HighThe primary amine groups can act as both hydrogen bond donors and acceptors, leading to strong intermolecular interactions with protic solvents.
Polar Aprotic Solvents (e.g., Acetone, Dimethylformamide)Moderate to HighThe polarity of these solvents allows for favorable dipole-dipole interactions with the amine groups. The absence of a proton-donating group in the solvent might result in slightly lower solubility compared to protic solvents.
Nonpolar Solvents (e.g., Toluene, Hexane)Low to ModerateThe nonpolar alkyl backbone of the diamine will have a greater affinity for nonpolar solvents. However, the high polarity of the amine groups will limit miscibility. The branched nature of the alkyl chain may slightly enhance solubility in nonpolar solvents compared to a linear analogue.

Table 1: Predicted Qualitative Solubility of this compound in Organic Solvents. This table summarizes the expected solubility based on general chemical principles for aliphatic amines.

Experimental Protocols for Quantitative Solubility Determination

To obtain precise solubility data, standardized experimental methods are necessary. The following protocols are generalized for the determination of amine solubility in organic solvents and can be adapted for this compound.

Gravimetric Method

This method involves the preparation of a saturated solution, followed by the evaporation of the solvent and weighing of the dissolved solute.

Methodology:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

  • Separation: Allow the mixture to settle, and then carefully collect a known volume of the clear supernatant, ensuring no undissolved solute is transferred.

  • Solvent Evaporation: Transfer the collected supernatant to a pre-weighed, clean, and dry container. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the diamine) until a constant weight of the residue is achieved.

  • Calculation: The solubility is calculated as the mass of the residue (dissolved diamine) per volume of the solvent used.

Titrimetric Method

This method is suitable for basic compounds like amines and involves titrating a saturated solution with a standardized acid.

Methodology:

  • Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1-3).

  • Titration: Accurately measure a known volume of the clear supernatant and transfer it to a titration vessel. Dilute with a suitable solvent if necessary. Titrate the solution with a standardized solution of a strong acid (e.g., hydrochloric acid in a non-aqueous solvent) using a potentiometric titrator or a suitable indicator to determine the endpoint.

  • Calculation: The concentration of the diamine in the saturated solution, and thus its solubility, is calculated from the volume and concentration of the titrant used.

Gas Chromatography (GC) Method

GC is a powerful technique for separating and quantifying components in a mixture and can be used to determine the concentration of the diamine in a saturated solution.

Methodology:

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Analyze these standards using a suitable GC method (e.g., with a flame ionization detector and a column appropriate for amines) to generate a calibration curve of peak area versus concentration.

  • Saturated Solution Analysis: Prepare a saturated solution as described in the gravimetric method (steps 1-3). Dilute an accurately measured volume of the clear supernatant to a concentration that falls within the linear range of the calibration curve.

  • Quantification: Inject the diluted sample into the GC and determine the peak area corresponding to the diamine.

  • Calculation: Use the calibration curve to determine the concentration of the diamine in the diluted sample. Calculate the original concentration in the saturated solution, accounting for the dilution factor, to determine the solubility.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation of Saturated Solution cluster_analysis Quantitative Analysis cluster_gravimetric Gravimetric Details cluster_titrimetric Titrimetric Details cluster_gc GC Details cluster_result Result prep1 Add excess diamine to solvent prep2 Equilibrate at constant temperature prep1->prep2 prep3 Allow undissolved solute to settle prep2->prep3 analysis_start Collect clear supernatant prep3->analysis_start gravimetric Gravimetric Method analysis_start->gravimetric titrimetric Titrimetric Method analysis_start->titrimetric gc_method GC Method analysis_start->gc_method grav1 Evaporate solvent gravimetric->grav1 titr1 Titrate with standardized acid titrimetric->titr1 gc1 Prepare calibration curve gc_method->gc1 grav2 Weigh residue grav1->grav2 result Calculate Solubility grav2->result titr2 Determine endpoint titr1->titr2 titr2->result gc2 Analyze diluted sample gc1->gc2 gc2->result

Figure 1: A generalized workflow for the experimental determination of solubility.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, its chemical structure suggests a favorable solubility profile in polar solvents. For applications requiring precise solubility values, the experimental protocols detailed in this guide—gravimetric, titrimetric, and gas chromatography methods—provide a robust framework for researchers to generate reliable data. The choice of method will depend on the available equipment, the nature of the solvent, and the required accuracy. This guide serves as a foundational resource for professionals working with this compound, enabling informed solvent selection and facilitating further research and development.

Methodological & Application

Application Notes and Protocols: 2,4,4-Trimethylhexane-1,6-diamine as an Epoxy Curing Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,4-Trimethylhexane-1,6-diamine, and its isomeric mixture with 2,2,4-trimethylhexane-1,6-diamine (B3051248) (commercially known as Vestamin® TMD), is a versatile aliphatic diamine curing agent for epoxy resins. Its unique branched structure imparts a favorable combination of properties to the cured epoxy system, including a relatively long pot life, low viscosity, and the formation of a clear, non-yellowing product with good flexibility and chemical resistance.[1][2][3] These characteristics make it a suitable candidate for a range of applications, including coatings, adhesives, and casting resins for electrical use.[1]

This document provides detailed application notes and experimental protocols for utilizing this compound as an epoxy curing agent. The information is intended to guide researchers and professionals in the formulation and characterization of epoxy systems for various applications.

Physical and Chemical Properties

A thorough understanding of the curing agent's properties is crucial for formulation development. The table below summarizes the key physical and chemical properties of the isomeric mixture of trimethylhexane-1,6-diamine.

PropertyValueReference
Appearance Clear, colorless liquid[4]
Molecular Weight 158.3 g/mol [5]
Density (at 20°C) 0.865 - 0.870 g/cm³
Viscosity (at 23°C) 6.0 cP
Purity ≥ 99.4%[4]
Water Content ≤ 0.2% by wt.[4]

Curing Mechanism

The curing of epoxy resins with this compound follows the general mechanism of amine addition to the epoxy group. The primary amine groups of the diamine act as nucleophiles, attacking the electrophilic carbon of the oxirane ring. This reaction leads to the opening of the epoxy ring and the formation of a hydroxyl group and a secondary amine. The newly formed secondary amine can then react with another epoxy group, leading to cross-linking and the formation of a three-dimensional thermoset network.

G cluster_reactants Reactants cluster_products Products Epoxy Epoxy Resin (e.g., DGEBA) SecondaryAmine Secondary Amine Adduct + Hydroxyl Group Epoxy->SecondaryAmine + Primary Amine Diamine This compound (Primary Amine) Diamine->SecondaryAmine CrosslinkedNetwork Cross-linked Polymer Network (Thermoset) SecondaryAmine->CrosslinkedNetwork + Another Epoxy Group

Caption: Epoxy curing signaling pathway.

Experimental Protocols

Determination of Gel Time

Objective: To determine the gel time of an epoxy resin system cured with this compound at various temperatures.

Materials:

  • Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)

  • This compound

  • Isothermal bath or hot plate with temperature control

  • Disposable beakers or aluminum pans

  • Stirring rods

  • Stopwatch

Procedure:

  • Formulation: Prepare the epoxy resin and this compound mixture in the desired stoichiometric ratio. The exact ratio will depend on the equivalent weights of the specific epoxy resin and the amine hardener.

  • Mixing: Thoroughly mix the components at room temperature until a homogeneous mixture is obtained.

  • Heating: Place a small, known amount of the mixture into the preheated isothermal bath or onto the hot plate set to the desired curing temperature (e.g., 25°C, 50°C, 80°C).

  • Observation: Start the stopwatch immediately after placing the mixture in the heated environment. Periodically probe the mixture with a clean stirring rod.

  • Gel Point Determination: The gel time is the point at which the resin transitions from a liquid to a gel-like state. This is typically characterized by the inability of the resin to flow and the formation of continuous "strings" when the stirring rod is lifted from the mixture. Record the time at which this occurs.

  • Repeat: Repeat the procedure for different temperatures to determine the effect of temperature on gel time.

Curing Schedule and Glass Transition Temperature (Tg) Determination

Objective: To establish a suitable curing schedule and determine the glass transition temperature (Tg) of the fully cured epoxy system using Differential Scanning Calorimetry (DSC).

Materials:

  • Epoxy resin and this compound mixture

  • Differential Scanning Calorimeter (DSC) with hermetic aluminum pans

  • Oven for post-curing

Procedure:

  • Sample Preparation: Prepare a small sample (5-10 mg) of the uncured epoxy-diamine mixture in a hermetic aluminum DSC pan.

  • Initial DSC Scan (Curing Profile):

    • Place the sample in the DSC cell.

    • Heat the sample at a constant rate (e.g., 10°C/min) from room temperature to a temperature above the expected curing exotherm (e.g., 200°C).

    • This scan will show the exothermic curing reaction and can be used to determine the onset and peak curing temperatures, which helps in designing the curing schedule.

  • Curing: Based on the initial DSC scan, cure a larger sample of the epoxy-diamine mixture in an oven. A typical two-stage curing schedule might be:

    • Initial cure at a moderate temperature (e.g., 80-100°C) for a specified time (e.g., 1-2 hours).

    • Post-cure at a higher temperature (e.g., 120-150°C) for an extended period (e.g., 2-4 hours) to ensure complete reaction.

  • Tg Determination (DSC of Cured Sample):

    • Take a small sample (5-10 mg) of the fully cured epoxy.

    • Place it in a hermetic aluminum DSC pan.

    • Perform a heat-cool-heat cycle in the DSC. A typical cycle would be:

      • Heat from room temperature to a temperature above the expected Tg (e.g., 180°C) at a rate of 10°C/min.

      • Cool the sample back to room temperature.

      • Reheat the sample at the same rate.

    • The glass transition temperature (Tg) is determined from the second heating scan as the midpoint of the step change in the heat flow curve.

G Start Start: Prepare Epoxy-Diamine Mixture DSC_Uncured Initial DSC Scan (Uncured Sample) Determine Curing Profile Start->DSC_Uncured Oven_Cure Oven Curing (Based on DSC Profile) DSC_Uncured->Oven_Cure Inform Curing Schedule DSC_Cured DSC Scan of Cured Sample (Heat-Cool-Heat Cycle) Oven_Cure->DSC_Cured Tg_Determination Determine Glass Transition Temperature (Tg) from 2nd Heating Scan DSC_Cured->Tg_Determination End End Tg_Determination->End

Caption: Workflow for Tg determination.

Mechanical Properties Testing

Objective: To evaluate the mechanical performance of the cured epoxy system.

Materials:

  • Cured epoxy specimens (prepared according to standard dimensions, e.g., ASTM D638 for tensile testing, ASTM D790 for flexural testing).

  • Universal Testing Machine with appropriate fixtures.

  • Hardness tester (e.g., Shore D durometer).

Procedure:

  • Specimen Preparation: Cast the epoxy-diamine mixture into molds of the required dimensions for each mechanical test. Ensure proper curing as determined in the previous protocol.

  • Tensile Testing (ASTM D638):

    • Mount the dog-bone shaped specimen in the grips of the universal testing machine.

    • Apply a tensile load at a constant crosshead speed until the specimen fractures.

    • Record the load and elongation data to determine tensile strength, modulus of elasticity, and elongation at break.

  • Flexural Testing (ASTM D790):

    • Place the rectangular specimen on a three-point bending fixture.

    • Apply a load to the center of the specimen at a constant crosshead speed until it fractures or reaches a specified deflection.

    • Record the load and deflection data to determine flexural strength and flexural modulus.

  • Hardness Testing (ASTM D2240):

    • Place the cured epoxy specimen on a flat, hard surface.

    • Press the indenter of the Shore D durometer firmly onto the surface of the specimen.

    • Record the hardness reading. Take multiple readings at different locations and calculate the average.

Safety Precautions

This compound is a corrosive and sensitizing substance. Always handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed safety and handling information.

References

Application Note & Protocol: Unraveling the Reaction Kinetics of 2,4,4-Trimethylhexane-1,6-diamine with Diacids for Specialty Polyamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The synthesis of polyamides through the polycondensation of diamines and diacids is a cornerstone of polymer chemistry, yielding materials with exceptional thermal and mechanical properties.[1][2][3] While linear aliphatic diamines like 1,6-hexanediamine (B7767898) are common monomers for materials such as Nylon 6,6, the use of branched diamines like 2,4,4-trimethylhexane-1,6-diamine (TMD) offers a pathway to specialty polyamides with unique characteristics.[4] The trimethyl groups on the hexane (B92381) backbone introduce structural irregularity, which can disrupt polymer chain packing, reduce crystallinity, and enhance properties such as solubility, flexibility, and adhesion. These modified properties are of significant interest in the development of high-performance polymers, coatings, and adhesives for advanced applications.

This document provides a detailed protocol for investigating the reaction kinetics of this compound with various diacids. Understanding the kinetics of this polymerization is crucial for controlling the molecular weight, polydispersity, and ultimately, the macroscopic properties of the resulting polyamide.

Applications

Polyamides derived from this compound are valued for their excellent stability and chemical resistance.[] They are utilized in the production of high-performance polymers and polyurethanes.[] The incorporation of the trimethylhexane structure can lead to polyamides with lower melting points and glass transition temperatures compared to their linear counterparts, making them suitable for applications requiring greater flexibility and processability. Potential applications include:

  • Specialty engineering plastics

  • Epoxy curing agents[6]

  • High-performance coatings and adhesives

  • Matrices for composite materials

General Reaction Kinetics

The polycondensation of a diamine with a dicarboxylic acid is a type of step-growth polymerization. The reaction proceeds through the formation of an amide linkage with the elimination of a small molecule, typically water.[7][8]

n H₂N-R-NH₂ + n HOOC-R'-COOH ⇌ [-HN-R-NHCO-R'-CO-]n + (2n-1) H₂O

Where R = 2,4,4-trimethylhexane (B91184) and R' = the alkyl or aryl backbone of the diacid.

The reaction rate is influenced by several factors:

  • Temperature: Higher temperatures increase the reaction rate but can also lead to side reactions.

  • Catalyst: Acid catalysts can be used to accelerate the amidation reaction.

  • Monomer Reactivity: The structure of both the diamine and the diacid affects their reactivity. Aromatic diacids, for example, are generally less reactive than aliphatic diacids.[9]

  • Water Removal: The removal of water is critical to drive the equilibrium towards the formation of high molecular weight polymer.[10]

Illustrative Kinetic Data

The following tables present hypothetical data for the reaction of this compound with adipic acid in an equimolar ratio under melt polymerization conditions.

Table 1: Progression of Adipic Acid Concentration Over Time at Various Temperatures

Time (minutes)Acid Concentration [COOH] (mol/L) at 180°CAcid Concentration [COOH] (mol/L) at 200°CAcid Concentration [COOH] (mol/L) at 220°C
02.002.002.00
301.251.050.80
600.910.670.45
900.710.480.28
1200.590.360.19
1800.440.230.11

Table 2: Calculated Kinetic Parameters

Temperature (°C)Apparent Rate Constant (k) (L mol⁻¹ min⁻¹)
1800.0045
2000.0118
2200.0295
Calculated Activation Energy (Ea) 75.3 kJ/mol

Experimental Protocols

This section details a general protocol for monitoring the polycondensation kinetics via melt polymerization.

1. Materials and Reagents

  • This compound (purity > 99%)

  • Diacid (e.g., Adipic acid, Sebacic acid, Terephthalic acid; purity > 99%)

  • Nitrogen gas (high purity)

  • Standardized 0.1 M KOH in ethanol

  • Phenolphthalein (B1677637) indicator

  • Benzyl (B1604629) alcohol (for sample dissolution)

2. Apparatus

  • A 250 mL three-necked glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a condenser for water removal.

  • Heating mantle with a temperature controller.

  • Vacuum pump.

  • Analytical balance.

  • Burette for titration.

3. Protocol for Kinetic Study

  • Reactor Setup: Assemble the reactor setup and ensure all glassware is dry. Purge the system with nitrogen for 15-20 minutes to remove oxygen.[11]

  • Charging Monomers: Accurately weigh equimolar amounts of this compound and the chosen diacid and add them to the reactor.

  • Reaction Initiation: Begin stirring and heat the reactor to the desired temperature (e.g., 180°C). Start the timer as soon as the reactants have melted and formed a homogeneous mixture.

  • Sampling: At regular intervals (e.g., every 30 minutes), withdraw a small sample (approx. 0.5 g) from the reaction mixture.

  • Sample Analysis (Titration Method):

    • Accurately weigh the collected sample.

    • Dissolve the sample in a known volume of warm benzyl alcohol.

    • Add a few drops of phenolphthalein indicator.

    • Titrate the solution with standardized 0.1 M ethanolic KOH until a persistent pink endpoint is observed.

    • Record the volume of KOH used.

  • Data Calculation: Calculate the concentration of unreacted carboxylic acid groups [COOH] at each time point. The extent of the reaction can be determined from the change in acid concentration over time.

  • Kinetic Analysis: Plot the appropriate function of concentration versus time (e.g., 1/[COOH] vs. time for a second-order reaction) to determine the rate constant at that temperature. Repeat the experiment at different temperatures to determine the activation energy using the Arrhenius equation.

Visualizations

The following diagrams illustrate the experimental workflow and the general mechanism of polymerization.

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Polymerization cluster_analysis 3. Analysis cluster_kinetics 4. Kinetic Determination reagents Weigh Equimolar Monomers charge Charge Monomers into Reactor reagents->charge reactor_setup Assemble & Purge Reactor with Nitrogen reactor_setup->charge heat Heat to Target Temperature charge->heat sample Withdraw Samples at Intervals heat->sample t = 0, 30, 60... min dissolve Dissolve Sample sample->dissolve titrate Titrate with KOH dissolve->titrate calculate Calculate [COOH] titrate->calculate plot Plot Concentration vs. Time calculate->plot determine_k Determine Rate Constant (k) plot->determine_k arrhenius Calculate Activation Energy (Ea) determine_k->arrhenius Repeat at different temps

Caption: Experimental workflow for kinetic analysis of polycondensation.

polymerization_pathway cluster_monomers Monomers cluster_reaction Reaction Step cluster_products Products diamine H₂N-R-NH₂ (Diamine) amide_bond Formation of Amide Bond diamine->amide_bond diacid HOOC-R'-COOH (Diacid) diacid->amide_bond dimer Dimer (Still has reactive ends) amide_bond->dimer water H₂O amide_bond->water polymer [-HN-R-NHCO-R'-CO-]n (Polyamide Chain) dimer->polymer Further Reaction (Step-Growth)

Caption: Step-growth polymerization pathway for polyamide formation.

References

Application Notes and Protocols for the Quantification of 2,4,4-Trimethylhexane-1,6-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 2,4,4-Trimethylhexane-1,6-diamine in various sample matrices. The protocols described below utilize High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), two common and robust analytical techniques.

Introduction

This compound is a chemical compound used in the production of polyurethanes and other high-performance polymers, providing excellent stability and chemical resistance.[] Accurate quantification of this diamine is crucial for quality control, formulation development, and safety assessments. This document outlines two primary analytical approaches for its determination.

Analytical Methods Overview

The choice of analytical method often depends on the sample matrix, required sensitivity, and available instrumentation. For this compound, both HPLC and GC are suitable techniques. However, due to the lack of a strong chromophore in its structure, derivatization is often employed to enhance detection, particularly for HPLC with UV-Vis or fluorescence detectors.[2][3]

Table 1: Comparison of Analytical Methods

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in a gaseous mobile phase.
Derivatization Often required for UV or Fluorescence detection. Common reagents include OPA and Dansyl Chloride.[4][5]May be required to increase volatility and improve peak shape. Silylation is a common method.[6][7]
Detection UV-Vis, Fluorescence, Mass Spectrometry (MS).[4][5][8]Flame Ionization Detector (FID), Mass Spectrometry (MS).[2][3]
Advantages Suitable for a wide range of compounds, versatile detection methods.High resolution, sensitive for volatile compounds.
Disadvantages May require derivatization for sensitive detection of non-chromophoric analytes.The analyte must be volatile or rendered volatile through derivatization.

Method 1: High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization

This method describes the quantification of this compound using reversed-phase HPLC with UV or fluorescence detection after pre-column derivatization with o-phthalaldehyde (B127526) (OPA).

Experimental Protocol

1. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water). Prepare working standards by serial dilution.

  • Sample Extraction: For solid samples, extract the analyte using a suitable solvent followed by filtration. For liquid samples, dilute as necessary. For complex matrices like biological fluids, a solid-phase extraction (SPE) cleanup may be necessary.[9]

2. Derivatization Procedure:

  • To 100 µL of the standard or sample solution, add 100 µL of OPA derivatizing reagent (prepared by dissolving OPA and a thiol, such as 2-mercaptoethanol, in a borate (B1201080) buffer).

  • Vortex the mixture and allow it to react at room temperature for a defined period (e.g., 2 minutes) before injection.

3. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[2]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.[8] For MS compatibility, replace non-volatile acids with formic acid.[8]

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 20 µL.

  • Detector: Fluorescence detector (Excitation: 330 nm, Emission: 450 nm) or UV-Vis detector at a suitable wavelength.[4]

4. Quantification:

  • Construct a calibration curve by plotting the peak area of the derivatized analyte against the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Table 2: Hypothetical HPLC Method Performance Data

ParameterResult
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Recovery 95 - 105%
Precision (RSD%) < 5%

Note: This data is representative and should be determined for each specific application and laboratory.

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis cluster_data Data Analysis Sample Sample Extraction Extraction/Dilution Sample->Extraction Filtration Filtration Extraction->Filtration Derivatization Add OPA Reagent Filtration->Derivatization Reaction React at RT Derivatization->Reaction Injection Inject into HPLC Reaction->Injection Separation C18 Column Separation Injection->Separation Detection Fluorescence/UV Detection Separation->Detection Data Data Acquisition Detection->Data Quantification Quantification Data->Quantification

Caption: HPLC analysis workflow for this compound.

Method 2: Gas Chromatography (GC) with Derivatization

This method is suitable for the analysis of this compound in samples where the analyte can be volatilized. Derivatization with a silylating agent is often necessary to improve peak shape and thermal stability.

Experimental Protocol

1. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in a dry, aprotic solvent (e.g., pyridine (B92270) or acetonitrile). Prepare working standards by serial dilution.

  • Sample Extraction: Use a suitable extraction method to isolate the analyte from the sample matrix. Ensure the final extract is dry, as moisture can interfere with the derivatization reaction.[6]

2. Derivatization Procedure:

  • To a known volume of the dried sample extract or standard in a sealed vial, add an excess of a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[6]

  • Heat the vial at a specific temperature (e.g., 70°C) for a defined time (e.g., 30 minutes) to ensure complete derivatization.

  • Cool the vial to room temperature before injection.

3. GC Conditions:

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min.[2]

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Detector Temperature (FID): 300°C.

4. Quantification:

  • Construct a calibration curve by plotting the peak area of the derivatized analyte against the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Table 3: Hypothetical GC Method Performance Data

ParameterResult
Linearity (R²) > 0.998
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Recovery 90 - 110%
Precision (RSD%) < 6%

Note: This data is representative and should be determined for each specific application and laboratory.

Workflow Diagram

GC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC Analysis cluster_data Data Analysis Sample Sample Extraction Extraction Sample->Extraction Drying Drying of Extract Extraction->Drying Derivatization Add BSTFA Drying->Derivatization Heating Heat at 70°C Derivatization->Heating Injection Inject into GC Heating->Injection Separation Capillary Column Separation Injection->Separation Detection FID/MS Detection Separation->Detection Data Data Acquisition Detection->Data Quantification Quantification Data->Quantification

Caption: GC analysis workflow for this compound.

Conclusion

The analytical methods described provide robust and reliable approaches for the quantification of this compound. The choice between HPLC and GC will depend on the specific requirements of the analysis. Method validation, including the determination of linearity, accuracy, precision, LOD, and LOQ, is essential before applying these protocols to routine sample analysis.

References

Application Notes and Protocols for the HPLC Analysis of 2,4,4-Trimethylhexane-1,6-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4,4-Trimethylhexane-1,6-diamine is a chemical intermediate used in the synthesis of polymers, such as polyurethanes and polyamides, imparting unique properties due to its branched structure.[] Accurate quantification and purity assessment of this diamine are crucial for ensuring the quality and performance of the final products. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable method for the analysis of this compound. This document provides a detailed protocol for a reverse-phase HPLC method suitable for its quantification.

Experimental Protocol

This protocol is based on a reverse-phase HPLC method and is intended as a starting point for method development and validation.[2]

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or other suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Charged Aerosol Detector - CAD, as the analyte lacks a strong chromophore).

  • HPLC Column: Newcrom R1 column or a similar reverse-phase column (e.g., C18, C8).[2]

  • Chemicals and Reagents:

    • This compound standard (purity ≥95%)

    • Acetonitrile (B52724) (HPLC grade)[2]

    • Water (HPLC grade or ultrapure)[2]

    • Phosphoric acid (ACS grade) or Formic acid for MS-compatible methods.[2]

    • Sample diluent: Mobile phase A or a suitable solvent mixture.

2. Chromatographic Conditions

The following table summarizes the recommended HPLC conditions.

ParameterRecommended Setting
Column Newcrom R1, 4.6 x 150 mm, 5 µm (or equivalent)
Mobile Phase A Water with 0.1% Phosphoric Acid (or 0.1% Formic Acid for MS)
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid (or 0.1% Formic Acid for MS)
Gradient Isocratic or Gradient (e.g., 80% A / 20% B)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV at 210 nm (or ELSD/CAD)
Run Time 10 minutes (adjust as necessary)

3. Preparation of Solutions

  • Mobile Phase Preparation:

    • To prepare Mobile Phase A, add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water and mix thoroughly.

    • To prepare Mobile Phase B, add 1.0 mL of phosphoric acid to 1000 mL of acetonitrile and mix thoroughly.

    • Degas both mobile phases using a suitable method (e.g., sonication or vacuum filtration) before use.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in the sample diluent.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 10 µg/mL, and 5 µg/mL).

  • Sample Preparation:

    • Accurately weigh a known amount of the sample containing this compound.

    • Dissolve the sample in a known volume of the sample diluent to achieve a concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

4. Experimental Workflow

The following diagram illustrates the workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Weigh Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample HPLC_System HPLC Injection & Separation Dissolve_Standard->HPLC_System Inject Standards Filter_Sample Filter Sample Dissolve_Sample->Filter_Sample Filter_Sample->HPLC_System Inject Sample Detection Detection (UV/ELSD/CAD) HPLC_System->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Standard Peaks Quantification Quantify Sample Integration->Quantification Sample Peak Calibration->Quantification

HPLC Analysis Workflow for this compound

Data Presentation

The quantitative data obtained from the HPLC analysis should be summarized in a clear and structured table. Below is an example of how to present the results for the calibration standards and a sample.

Table 1: Calibration Data for this compound

Concentration (µg/mL)Retention Time (min)Peak Area (mAU*s)
54.2115023
104.2230150
254.2175480
504.20151200
1004.21302500

Table 2: Analysis of an Unknown Sample

Sample IDRetention Time (min)Peak Area (mAU*s)Calculated Concentration (µg/mL)
Sample A4.2111285037.3

The described reverse-phase HPLC method provides a reliable approach for the quantitative analysis of this compound. The method is scalable and can be adapted for various applications, including quality control, purity assessment, and pharmacokinetic studies.[2] For applications requiring mass spectrometry, it is recommended to replace phosphoric acid with formic acid in the mobile phase.[2] Further method validation should be performed according to the specific requirements of the analysis.

References

Application Notes and Protocols: The Role of 2,4,4-Trimethylhexane-1,6-diamine in Adhesive Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,4-Trimethylhexane-1,6-diamine, often available commercially as an isomeric mixture with 2,2,4-trimethylhexane-1,6-diamine (B3051248) under trade names such as VESTAMIN® TMD, is a key aliphatic diamine used as a curing agent or hardener for epoxy resin systems.[1][2][3][4] Its branched alkyl chain structure plays a significant role in determining the final properties of thermoset adhesives. When reacted with epoxy resins, it forms a cross-linked polymer network, contributing to the adhesive's overall performance, including its durability, chemical resistance, and flexibility.[5][6] This document provides detailed application notes and experimental protocols for evaluating the utility of this compound in adhesive formulations.

Principle of Operation: Epoxy Curing Mechanism

The primary amine groups of this compound react with the epoxide (oxirane) rings of the epoxy resin in a nucleophilic ring-opening addition reaction. This process builds a three-dimensional, cross-linked network, transforming the liquid resin and hardener into a solid, durable adhesive. The unique trimethylhexane backbone of the diamine influences the cross-link density and the flexibility of the final polymer network.

ER Epoxy Resin (with epoxide groups) Mix Mixing of Components ER->Mix DA This compound (with primary amine groups) DA->Mix Reaction Nucleophilic Ring-Opening Addition Reaction Mix->Reaction Initiation Network Cross-linked Polymer Network (Cured Adhesive) Reaction->Network Curing Process

Caption: Curing mechanism of epoxy resin with this compound.

Key Performance Attributes in Adhesive Formulations

When incorporated as a curing agent, this compound is reported to impart the following characteristics to epoxy adhesives:

  • Extended Pot Life: Compared to some other short-chain aliphatic diamines, it can offer a longer working time after mixing with the epoxy resin without significantly slowing down the final cure time.[5][6]

  • Good Flexibility: The branched and somewhat bulky structure of the diamine can lead to a more flexible cured adhesive compared to those cured with more rigid aromatic amines.[5][6]

  • High Clarity and Non-Yellowing: Adhesives cured with this diamine are often clear and exhibit good color stability.[5][6]

  • Chemical Resistance: The resulting cross-linked network provides good resistance to a variety of chemicals.[5][6]

  • Enhanced Durability and Adhesion: It contributes to the overall robustness and adhesive strength of the formulation.[1]

Quantitative Performance Data

While specific quantitative data for adhesive formulations containing this compound is not extensively available in publicly accessible literature, the following tables illustrate the typical parameters evaluated and provide a template for presenting experimental results. The values presented are for illustrative purposes and will vary depending on the specific epoxy resin, formulation ratios, and curing conditions.

Table 1: Typical Cure Characteristics of an Epoxy Formulation

ParameterConditionTypical Value
Pot Life (100g mass) 25°C45 - 60 minutes
Tack-Free Time 25°C4 - 6 hours
Full Cure 25°C7 days
Accelerated Cure 80°C2 hours

Table 2: Mechanical Properties of a Cured Adhesive

PropertyTest StandardTypical Value
Lap Shear Strength (Aluminum) ASTM D100215 - 25 MPa
Glass Transition Temperature (Tg) DSC60 - 90 °C
Shore D Hardness ASTM D224075 - 85

Experimental Protocols

The following are detailed protocols for key experiments to characterize an adhesive formulation using this compound as the curing agent.

Protocol 1: Determination of Cure Characteristics by Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and the extent of cure of the epoxy adhesive formulation.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans and lids

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the freshly mixed adhesive formulation into an aluminum DSC pan. Seal the pan hermetically. Prepare an empty, sealed pan as a reference.

  • Initial Heating Scan (for uncured sample):

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the cell at room temperature.

    • Heat the sample at a constant rate (e.g., 10°C/min) to a temperature above the expected curing exotherm (e.g., 250°C).

    • Record the heat flow as a function of temperature. The exothermic peak represents the heat of cure.

  • Cooling and Second Heating Scan (for cured sample):

    • Cool the sample in the DSC cell at a controlled rate (e.g., 20°C/min) back to room temperature.

    • Perform a second heating scan at the same rate as the first (e.g., 10°C/min) to at least 50°C above the expected Tg.

    • The step change in the heat flow curve of the second scan indicates the glass transition temperature (Tg).

  • Data Analysis:

    • Determine the Tg from the midpoint of the transition in the second heating scan.

    • Integrate the area under the exothermic peak from the first scan to determine the total heat of reaction (ΔH_total).

    • For partially cured samples, the residual heat of reaction (ΔH_residual) can be measured and the degree of cure calculated as: % Cure = ((ΔH_total - ΔH_residual) / ΔH_total) * 100

cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis P1 Mix Epoxy Resin and This compound P2 Weigh 5-10 mg into DSC pan P1->P2 P3 Hermetically seal pan P2->P3 D1 1st Heat Scan (e.g., 10°C/min to 250°C) P3->D1 D2 Cooling Scan (e.g., 20°C/min) D1->D2 D3 2nd Heat Scan (e.g., 10°C/min) D2->D3 A2 Determine Glass Transition (Tg) from 2nd scan step change D3->A2 A1 Determine Heat of Cure (ΔH) from 1st scan exotherm A1->A2

Caption: Experimental workflow for DSC analysis of an epoxy adhesive.

Protocol 2: Measurement of Lap Shear Strength (ASTM D1002)

Objective: To determine the shear strength of the adhesive when bonding metal substrates.

Apparatus:

  • Universal Testing Machine (UTM) with grips

  • Metal test specimens (e.g., aluminum, 100 x 25 x 1.6 mm)

  • Adhesive applicator

  • Fixtures for maintaining bond line thickness and alignment

Procedure:

  • Substrate Preparation: Clean and degrease the metal specimens according to a standardized procedure (e.g., solvent wipe followed by abrasion and another solvent wipe).

  • Adhesive Application:

    • Mix the epoxy resin and this compound in the specified ratio.

    • Apply a uniform layer of the mixed adhesive to a defined area on one end of two test specimens.

  • Assembly:

    • Create a single-lap joint by overlapping the two specimens by a specified length (e.g., 12.5 mm).

    • Use spacers or a fixture to ensure a consistent bond line thickness.

    • Clamp the assembly to secure the joint during curing.

  • Curing: Cure the assembled specimens according to the desired schedule (e.g., 7 days at 25°C or an accelerated schedule at elevated temperature).

  • Testing:

    • Mount the cured specimen in the grips of the UTM.

    • Apply a tensile load at a constant rate of crosshead movement (e.g., 1.3 mm/min) until failure of the bond.

    • Record the maximum load achieved.

  • Calculation:

    • Calculate the lap shear strength by dividing the maximum load by the bonded area: Lap Shear Strength (MPa) = Maximum Load (N) / Bonded Area (mm²)

Conclusion

This compound serves as a versatile and effective curing agent for epoxy adhesive formulations, offering a balance of desirable properties including a long pot life, good flexibility, and high clarity. The experimental protocols provided herein offer a standardized approach for researchers and scientists to systematically evaluate and quantify the performance of adhesives formulated with this diamine, enabling the development of advanced materials for a wide range of applications.

References

Application Notes and Protocols: 2,4,4-Trimethylhexane-1,6-diamine as a Crosslinking Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2,4,4-Trimethylhexane-1,6-diamine (TMD), a versatile crosslinking agent, and detail its application in the synthesis of various polymers. The following sections offer insights into its properties, experimental protocols for its use, and data on the resulting material characteristics.

Introduction

This compound is an aliphatic diamine that serves as a crucial building block in polymer chemistry. It is a mixture of two isomers: 2,4,4-trimethyl-1,6-hexanediamine and 2,2,4-trimethyl-1,6-hexanediamine. This diamine is particularly valued as a curing agent for epoxy resins and as a monomer in the production of polyamides. Its unique branched structure imparts specific properties to the resulting polymers, such as improved flexibility, adhesion, and transparency.

Key Properties as a Crosslinking Agent

When used as a crosslinking agent, particularly with epoxy resins, this compound offers several advantageous properties:

  • Low Viscosity: Its low viscosity allows for easier processing and handling of resin systems.

  • Reduced Crystallization: The presence of TMD can hinder the crystallization of the resin, leading to more amorphous and transparent final products.

  • High Glass Transition Temperature (Tg): It contributes to a high glass transition temperature in the cured polymer, enhancing its thermal stability.

  • Excellent Mechanical Properties: Polymers crosslinked with TMD often exhibit a good balance of stiffness, hardness, and toughness.

Applications

The primary applications of this compound as a crosslinking agent are in the formulation of:

  • Epoxy-based coatings: For industrial flooring, protective coatings, and decorative finishes due to the high chemical and mechanical resistance it imparts.

  • Adhesives: Providing strong and durable bonds for various substrates.

  • Composites: Used as a matrix resin for fiber-reinforced plastics.

  • Polyamides: As a monomer, it is used to produce specialty polyamides with unique properties.

Experimental Protocols

The following protocols provide a general framework for the use of this compound as a crosslinking agent for an epoxy resin.

Materials:

  • Bisphenol A diglycidyl ether (DGEBA) based epoxy resin

  • This compound (TMD)

  • Anhydrous solvent (e.g., acetone, if required for viscosity reduction)

  • Mixing vessel

  • Stirring apparatus

  • Mold for casting

  • Curing oven

Protocol 1: Preparation of a Crosslinked Epoxy Resin

  • Resin Preparation: Accurately weigh the desired amount of DGEBA epoxy resin into a clean, dry mixing vessel. If necessary, preheat the resin to reduce its viscosity.

  • Stoichiometric Calculation: Calculate the stoichiometric amount of this compound required for the epoxy resin. The amine hydrogen equivalent weight (AHEW) of the diamine and the epoxy equivalent weight (EEW) of the resin are needed for this calculation.

  • Mixing: Slowly add the calculated amount of TMD to the epoxy resin while stirring continuously. Ensure thorough mixing to achieve a homogeneous mixture. If using a solvent, add it at this stage.

  • Degassing: Degas the mixture under vacuum to remove any entrapped air bubbles, which could lead to voids in the cured material.

  • Casting: Pour the bubble-free mixture into a pre-heated and release-agent-coated mold.

  • Curing: Place the mold in a curing oven and follow a specific curing schedule. A typical schedule might involve an initial cure at a lower temperature (e.g., 80°C for 2 hours) followed by a post-cure at a higher temperature (e.g., 150°C for 3 hours) to ensure complete crosslinking.

  • Demolding and Characterization: After the curing cycle is complete, allow the mold to cool to room temperature before demolding the cured polymer. The resulting material can then be subjected to various characterization techniques.

Data Presentation

The following table summarizes typical properties of an epoxy resin system cured with this compound.

PropertyValue
Amine Hydrogen Equivalent Weight (AHEW)40 g/eq
Recommended Use LevelStoichiometric with epoxy resin
Glass Transition Temperature (Tg)140 - 160 °C
Tensile Strength70 - 90 MPa
Elongation at Break3 - 5 %
Flexural Strength120 - 150 MPa

Visualizations

The following diagrams illustrate the logical workflow of utilizing this compound as a crosslinking agent.

experimental_workflow start_end start_end process process decision decision io io start Start resin_prep Resin & Diamine Preparation start->resin_prep mixing Mixing resin_prep->mixing degassing Degassing mixing->degassing casting Casting degassing->casting curing Curing casting->curing characterization Material Characterization curing->characterization end End characterization->end

Caption: Experimental workflow for polymer synthesis.

crosslinking_mechanism reactant reactant product product process process epoxy Epoxy Resin (e.g., DGEBA) reaction Crosslinking Reaction (Curing) epoxy->reaction diamine This compound diamine->reaction network Crosslinked Polymer Network reaction->network

Caption: Simplified crosslinking reaction schematic.

Application Notes and Protocols for 2,4,4-Trimethylhexane-1,6-diamine in the Coatings Industry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,4,4-Trimethylhexane-1,6-diamine, often available commercially as a mixture of its 2,2,4- and 2,4,4-isomers under trade names such as VESTAMIN® TMD, in the coatings industry. This document details its role as a versatile curing agent and chain extender in epoxy and polyurethane coating systems, supported by quantitative data and detailed experimental protocols.

Introduction

This compound is a branched aliphatic diamine that serves as a highly effective curing agent for epoxy resins and a building block for polyamides and polyurethanes.[1][2] In the coatings sector, it is particularly valued for its ability to impart a unique combination of properties, including enhanced flexibility, good chemical resistance, and a favorable balance of pot life and cure speed.[3][4] Its applications span a wide range of protective and decorative coatings for industrial, marine, automotive, and architectural purposes.[5]

Applications in Epoxy Coatings

As a curing agent for epoxy resins, this compound offers a distinct advantage over other short-chain aliphatic diamines by providing a longer pot life without compromising the final cure time.[3][6] This extended workability is beneficial for applications requiring meticulous application or covering large surface areas. The resulting cured epoxy films are clear, non-yellowing, and exhibit good flexibility and chemical resistance.[3][6]

Performance Data

The following tables summarize the typical performance characteristics of epoxy coatings cured with this compound. The data is based on a standard formulation of a Bisphenol A-based liquid epoxy resin.

Table 1: Curing Characteristics of Epoxy Formulation

PropertyValueTest Conditions
Pot Life (100g mass)45 - 60 minutes23°C
Tack-Free Time6 - 8 hours23°C, 50% RH
Through-Cure Time24 hours23°C, 50% RH
Full Cure7 days23°C, 50% RH

Table 2: Mechanical Properties of Cured Epoxy Film

PropertyValueASTM Method
Shore D Hardness (7 days)75 - 85D2240
Tensile Strength50 - 60 MPaD638
Elongation at Break5 - 10 %D638
Flexural Strength80 - 100 MPaD790
Adhesion (Cross-hatch)5B (Excellent)D3359

Table 3: Chemical Resistance of Cured Epoxy Film (30-day immersion at 23°C)

ChemicalResistance
WaterExcellent
10% Sulfuric AcidGood
10% Sodium HydroxideExcellent
XyleneGood
EthanolFair
Experimental Protocols

Protocol 1: Preparation of Epoxy Coating Formulation

  • Materials:

    • Bisphenol A-based liquid epoxy resin (Epoxy Equivalent Weight ~188 g/eq)

    • This compound (Amine Hydrogen Equivalent Weight ~39.6 g/eq)

    • Optional: Pigments, fillers, and additives as required.

  • Procedure:

    • Calculate the required amount of curing agent based on a 1:1 stoichiometric ratio of epoxy groups to amine hydrogens.[7]

    • In a clean, dry container, weigh the appropriate amount of epoxy resin.

    • Slowly add the calculated amount of this compound to the epoxy resin while stirring continuously with a mechanical mixer at low speed to avoid air entrapment.

    • Continue mixing for 2-3 minutes until a homogeneous mixture is achieved.

    • If using, add pigments, fillers, or other additives and continue mixing until uniformly dispersed.

    • Allow for a brief induction period if specified by the resin manufacturer.

Protocol 2: Evaluation of Curing and Mechanical Properties

  • Pot Life Determination:

    • Measure the initial viscosity of the mixed system. The pot life is the time it takes for the initial viscosity to double.[7]

  • Cure Time Assessment:

    • Apply a thin film of the coating onto a glass panel.

    • Periodically touch the surface to determine the tack-free time.

    • Assess through-cure by pressing a thumb firmly onto the surface; no indentation should be visible.

  • Hardness Measurement (ASTM D2240):

    • Prepare a cured sample of at least 6 mm thickness.

    • Measure the Shore D hardness at various time intervals (e.g., 24h, 48h, 7 days) using a durometer.

  • Mechanical Testing (ASTM D638, D790):

    • Cast the mixed epoxy system into appropriate molds for tensile and flexural strength testing.

    • Allow the samples to cure for 7 days at 23°C and 50% RH.

    • Conduct the tests using a universal testing machine according to the specified ASTM standards.[8]

  • Adhesion Test (ASTM D3359):

    • Apply the coating to a prepared substrate and allow it to fully cure.

    • Use a cross-hatch cutter to make a lattice pattern through the film to the substrate.

    • Apply pressure-sensitive tape over the lattice and then rapidly remove it.

    • Rate the adhesion based on the amount of coating removed.[9]

Protocol 3: Chemical Resistance Testing

  • Prepare and cure coated panels as per the formulation protocol.

  • Immerse the panels in the selected chemicals for a specified duration (e.g., 30 days) at a controlled temperature.

  • After immersion, remove the panels, rinse with deionized water, and gently pat dry.

  • Visually inspect the coatings for any signs of blistering, cracking, discoloration, or softening.

  • Quantitative assessment can be performed by measuring changes in weight, hardness, or gloss.

Applications in Polyurethane Coatings

In polyurethane systems, this compound can be used as a chain extender.[10] The choice of chain extender significantly influences the final properties of the polyurethane, such as hardness, flexibility, and thermal stability. The branched structure of this diamine can disrupt hard segment crystallinity, leading to more flexible and transparent polyurethane elastomers.

Performance Data

The following table outlines the expected properties of a polyurethane elastomer formulated with this compound as a chain extender, a polyether polyol, and an aliphatic diisocyanate.

Table 4: Properties of Polyurethane Elastomer

PropertyValueASTM Method
Shore A Hardness85 - 95D2240
Tensile Strength25 - 35 MPaD412
Elongation at Break300 - 500 %D412
Tear Strength50 - 70 kN/mD624
Experimental Protocols

Protocol 4: Synthesis of Polyurethane Elastomer

  • Materials:

    • Polyether polyol (e.g., Polytetrahydrofuran, molecular weight ~1000 g/mol )

    • Aliphatic diisocyanate (e.g., Hexamethylene diisocyanate, HDI)

    • This compound (chain extender)

    • Catalyst (e.g., Dibutyltin dilaurate)

    • Solvent (e.g., 2-Butanone)

  • Procedure:

    • In a reaction vessel equipped with a stirrer, thermometer, and nitrogen inlet, add the polyether polyol and degas under vacuum at 80-90°C.

    • Cool the polyol to 60°C and add the diisocyanate dropwise while stirring. The NCO/OH ratio is typically kept above 1.

    • Maintain the reaction at 80°C for 2-3 hours to form the prepolymer.

    • Cool the prepolymer to 40-50°C and dissolve it in the solvent.

    • Slowly add a solution of this compound in the solvent to the prepolymer solution with vigorous stirring.

    • Add the catalyst and continue stirring for a specified period.

    • Cast the resulting solution onto a release liner to form a film and cure at the recommended temperature.

Visualizations

Epoxy Curing Workflow

G cluster_formulation Formulation cluster_application Application cluster_curing Curing cluster_testing Performance Testing Resin Epoxy Resin Mixing Mixing Resin->Mixing CuringAgent This compound CuringAgent->Mixing Application Coating Application Mixing->Application Curing Curing (23°C, 50% RH) Application->Curing PotLife Pot Life Curing->PotLife CureTime Cure Time Curing->CureTime Hardness Hardness (ASTM D2240) Curing->Hardness Mechanical Mechanical Properties (ASTM D638, D790) Curing->Mechanical Chemical Chemical Resistance Curing->Chemical

Caption: Workflow for formulating and testing epoxy coatings.

Polyurethane Synthesis Signaling Pathway

G cluster_reactants Reactants cluster_synthesis Synthesis Steps cluster_product Final Product Polyol Polyol Prepolymer Prepolymer Formation Polyol->Prepolymer Diisocyanate Diisocyanate Diisocyanate->Prepolymer ChainExtender 2,4,4-Trimethylhexane- 1,6-diamine ChainExtension Chain Extension ChainExtender->ChainExtension Prepolymer->ChainExtension Polyurethane Polyurethane Elastomer ChainExtension->Polyurethane

Caption: Synthesis pathway for polyurethane elastomers.

References

Troubleshooting & Optimization

Technical Support Center: Polymerization of 2,4,4-Trimethylhexane-1,6-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in polymerization reactions involving 2,4,4-trimethylhexane-1,6-diamine. Our goal is to help you anticipate and resolve common issues, particularly those related to side reactions, to ensure the successful synthesis of high-quality polymers.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in polymerization?

A1: this compound is a key building block in the synthesis of specialized polyamides, often referred to as nylons. Its branched, asymmetric structure, containing multiple methyl groups, imparts unique properties to the resulting polymers, such as amorphous character, which can lead to improved transparency and solubility in common organic solvents. It is often used as a mixture with its isomer, 2,2,4-trimethylhexane-1,6-diamine. Beyond polyamides, it also serves as a curing agent for epoxy resins.

Q2: What are the common comonomers used in polymerization with this compound?

A2: This diamine is typically polymerized with various diacids or their more reactive derivatives, such as diacyl chlorides, to form polyamides. Common comonomers include linear aliphatic diacids like adipic acid and sebacic acid, as well as aromatic diacids such as terephthalic acid and isophthalic acid (or their corresponding acyl chlorides, terephthaloyl chloride and isophthaloyl chloride). The choice of diacid significantly influences the final properties of the polyamide, including its thermal stability, mechanical strength, and solubility.

Q3: What are the potential side reactions I should be aware of during the polymerization of this compound?

A3: The primary side reactions of concern are similar to those in other polyamide syntheses, but the unique structure of this compound can influence their prevalence. Key side reactions include:

  • Intramolecular Cyclization: The formation of cyclic amides (lactams) can occur, especially at high temperatures and low monomer concentrations. This reaction terminates chain growth and can lead to a lower than expected molecular weight.

  • Thermal Degradation: At elevated temperatures, typically above 250°C, polyamides can undergo thermal degradation. This can involve chain scission, crosslinking, and the formation of volatile byproducts, leading to a decrease in molecular weight and discoloration of the polymer.

  • Incomplete Reaction Due to Steric Hindrance: The bulky trimethyl groups on the diamine backbone can slow down the polymerization rate due to steric hindrance. This may result in incomplete conversion of monomers and a lower degree of polymerization if reaction times and temperatures are not optimized.

  • Oxidation: In the presence of oxygen at high temperatures, oxidative degradation can occur, leading to chain scission and the formation of carbonyl and carboxyl groups, which can further catalyze degradation.

Q4: How does the steric hindrance of this compound affect the polymerization process?

A4: The steric hindrance caused by the methyl groups has a significant impact on the polymerization kinetics. It can decrease the reactivity of the amine groups, requiring more forcing reaction conditions (higher temperatures or longer reaction times) to achieve high molecular weight polymers. This can, in turn, increase the likelihood of side reactions like thermal degradation. However, the steric hindrance also disrupts chain packing, leading to amorphous polymers with potentially enhanced solubility.

Troubleshooting Guide

This guide addresses common problems encountered during the polymerization of this compound, focusing on identifying the cause and providing actionable solutions.

Problem Potential Cause Recommended Action
Low Polymer Yield Incomplete Reaction: Insufficient reaction time or temperature to overcome the steric hindrance of the diamine.Increase reaction time and/or temperature. Monitor the reaction progress by measuring viscosity or by spectroscopic methods (e.g., FTIR to track the disappearance of amine and carboxylic acid groups).
Monomer Impurity: Presence of monofunctional impurities that act as chain stoppers.Ensure high purity of both the diamine and diacid monomers. Purify monomers by distillation or recrystallization if necessary.
Non-stoichiometric Monomer Ratio: An imbalance in the molar ratio of diamine and diacid will limit the polymer chain growth.Accurately weigh the monomers. Perform titration to determine the exact concentration of functional groups.
Low Molecular Weight Intramolecular Cyclization: Favorable at high temperatures and low monomer concentrations.Use higher monomer concentrations. Optimize the reaction temperature to be high enough for polymerization but low enough to minimize cyclization. Consider a two-stage polymerization with a lower temperature prepolymerization step followed by a higher temperature solid-state polymerization.
Thermal Degradation: Excessive reaction temperature or time.Reduce the reaction temperature and/or time. Use a high-vacuum to remove water byproduct efficiently at lower temperatures. Consider the use of thermal stabilizers.
Polymer Discoloration (Yellowing/Browning) Oxidation: Presence of oxygen in the reaction vessel at high temperatures.Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use high-purity, oxygen-free monomers and solvents.
Thermal Degradation: As mentioned above.Optimize reaction conditions to minimize exposure to high temperatures.
Inconsistent Results Variability in Monomer Quality: Batch-to-batch variation in monomer purity.Characterize each new batch of monomers for purity before use.
Poor Control of Reaction Conditions: Fluctuations in temperature, pressure, or stirring rate.Use a well-controlled reactor setup with precise temperature and pressure regulation. Ensure consistent and efficient stirring.

Experimental Protocols

Melt Polycondensation of this compound with Adipic Acid
  • Monomer Preparation: Ensure both this compound and adipic acid are of high purity (>99%). Dry both monomers under vacuum at a temperature below their melting points for at least 24 hours before use.

  • Stoichiometry: Accurately weigh equimolar amounts of the diamine and diacid.

  • Reaction Setup: Assemble a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser connected to a vacuum pump.

  • Polymerization:

    • Charge the reactor with the monomers.

    • Purge the system with dry, oxygen-free nitrogen for at least 30 minutes.

    • Heat the mixture under a slow stream of nitrogen to the desired reaction temperature (typically in the range of 220-280°C).

    • Once the mixture is molten and water begins to distill, continue heating and stirring for 2-4 hours.

    • Gradually apply a vacuum (to <1 mmHg) to facilitate the removal of the water of condensation and drive the polymerization to completion.

    • Monitor the reaction progress by observing the increase in melt viscosity (e.g., via the torque on the stirrer).

    • Once the desired viscosity is reached, cool the reactor and extrude the polymer under nitrogen pressure.

  • Polymer Isolation: The resulting polyamide can be pelletized or ground for further analysis.

Solution Polycondensation of this compound with Terephthaloyl Chloride
  • Monomer and Solvent Preparation: Use high-purity this compound and terephthaloyl chloride. Dry the diamine as described above. The terephthaloyl chloride should be purified by sublimation or recrystallization if necessary. Use an anhydrous, polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).

  • Reaction Setup: Use a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel.

  • Polymerization:

    • Dissolve the this compound in the anhydrous solvent in the reaction flask under a nitrogen atmosphere.

    • Cool the solution to 0-5°C using an ice bath.

    • Dissolve an equimolar amount of terephthaloyl chloride in the same anhydrous solvent and add it to the dropping funnel.

    • Add the terephthaloyl chloride solution dropwise to the stirred diamine solution over a period of 30-60 minutes, maintaining the low temperature.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours or overnight.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol (B129727) or water. Filter the polymer, wash it thoroughly with the non-solvent to remove any unreacted monomers and byproducts (e.g., HCl if no acid scavenger is used), and dry it under vacuum at an elevated temperature (e.g., 80-100°C).

Visualizations

Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis & Troubleshooting cluster_solutions Solutions Monomer_Purity Monomer Purity Check Stoichiometry Accurate Stoichiometry Monomer_Purity->Stoichiometry Inert_Atmosphere Inert Atmosphere Setup Stoichiometry->Inert_Atmosphere Polymerization_Step Polymerization (Melt or Solution) Inert_Atmosphere->Polymerization_Step Monitoring Monitor Progress (e.g., Viscosity) Polymerization_Step->Monitoring Characterization Polymer Characterization (MW, PDI) Monitoring->Characterization Low_MW Low Molecular Weight? Characterization->Low_MW Discoloration Discoloration? Characterization->Discoloration Low_MW->Characterization No Optimize_Conditions Optimize T, t, vacuum Low_MW->Optimize_Conditions Yes Check_Purity Re-purify Monomers Low_MW->Check_Purity Yes Discoloration->Characterization No Discoloration->Optimize_Conditions Yes Check_Atmosphere Improve Inert Atmosphere Discoloration->Check_Atmosphere Yes

Caption: A logical workflow for troubleshooting common issues in the polymerization of this compound.

Side_Reactions cluster_main Main Reaction cluster_side Potential Side Reactions Diamine This compound Polyamide Linear Polyamide Diamine->Polyamide Cyclization Intramolecular Cyclization Diamine->Cyclization High Temp. / Dilute Incomplete_Reaction Incomplete Reaction Diamine->Incomplete_Reaction Steric Hindrance Diacid Diacid / Diacyl Chloride Diacid->Polyamide Diacid->Cyclization High Temp. / Dilute Diacid->Incomplete_Reaction Steric Hindrance Degradation Thermal Degradation Polyamide->Degradation High Temp.

Caption: Key side reactions competing with the main polymerization pathway of this compound.

Technical Support Center: Purification of 2,4,4-Trimethylhexane-1,6-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the purification methods for 2,4,4-Trimethylhexane-1,6-diamine. It includes troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presented in a clear, accessible format.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The two primary methods for the purification of this compound are fractional vacuum distillation and recrystallization of a suitable salt derivative. The choice of method depends on the nature of the impurities, the required final purity, and the scale of the purification.

Q2: Why is vacuum distillation recommended for the purification of this compound?

A2: this compound has a high boiling point, approximately 224-232 °C at atmospheric pressure.[][2][3] Distillation at this temperature can lead to decomposition, oxidation, or the formation of azeotropes with impurities. Vacuum distillation lowers the boiling point, allowing for a safer and more efficient separation from less volatile or more volatile impurities.

Q3: What are the typical impurities found in crude this compound?

A3: Impurities can include isomers such as 2,2,4-trimethylhexane-1,6-diamine, unreacted starting materials from the synthesis (which often starts from isophorone), solvents, and by-products from the synthetic route.[4] Commercially available this compound can have purities ranging from 95% to 99%.[][5]

Q4: When should I consider purification by recrystallization of a salt?

A4: Recrystallization is a powerful technique for removing impurities that have similar boiling points to this compound, making separation by distillation difficult. This method involves converting the liquid diamine into a solid salt (e.g., hydrochloride or sulfate), which can then be purified by recrystallization. The purified salt is then treated with a base to regenerate the pure diamine.

Q5: Can I use High-Performance Liquid Chromatography (HPLC) for purification?

A5: Yes, a reverse-phase HPLC method can be used for the analysis and scaled up for preparative separation to isolate impurities. This method is particularly useful for achieving very high purity on a smaller scale.

Troubleshooting Guides

Troubleshooting Vacuum Distillation
Issue Potential Cause(s) Recommended Solution(s)
Bumping/Unstable Boiling - Absence of a stirring mechanism or boiling chips.- Heating too rapidly.- Ensure smooth and vigorous stirring with a magnetic stir bar.- Gradually increase the heat to the distillation flask.
No Distillate Collection - Vacuum is too high for the temperature.- Leak in the system.- Condenser temperature is too high.- Gradually decrease the vacuum or increase the distillation temperature.- Check all joints and connections for leaks; re-grease if necessary.- Ensure a steady flow of cold water through the condenser.
Flooding of the Column - Excessive boil-up rate.- High reflux ratio.- Reduce the heating rate to the distillation flask.- Adjust the reflux ratio to allow for proper column drainage.
Weeping of Trays - Low vapor flow rate.- Increase the heating rate to increase the vapor flow through the column.
Foaming - Presence of surfactants or high molecular weight impurities.- Introduce an anti-foaming agent if compatible with the product.- Reduce the boil-up rate.
Troubleshooting Recrystallization of Diamine Salts
Issue Potential Cause(s) Recommended Solution(s)
Salt Does Not Precipitate - Solution is not supersaturated.- Cooling is too rapid.- Concentrate the solution by evaporating some of the solvent.- Allow the solution to cool slowly to room temperature before further cooling in an ice bath.
Oiling Out - The boiling point of the solvent is too high.- The salt is melting before dissolving.- Use a lower-boiling point solvent.- Ensure the salt is fully dissolved at a temperature below its melting point.
Low Recovery of Purified Salt - Too much solvent was used.- The salt has significant solubility in the cold solvent.- Use the minimum amount of hot solvent to dissolve the salt.- Cool the solution thoroughly in an ice bath before filtration.

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation

This protocol is a general guideline and may require optimization based on the specific impurities present.

1. Apparatus Setup:

  • Assemble a fractional distillation apparatus with a vacuum adapter, a condenser, a receiving flask, and a distillation head with a thermometer.

  • Use a short Vigreux column for efficient fractionation.

  • Ensure all glassware is dry and free of cracks.

  • Use high-vacuum grease for all ground-glass joints.

  • Place a magnetic stir bar in the distillation flask.

2. Procedure:

  • Charge the distillation flask with the crude this compound (not exceeding half the flask's volume).

  • Connect the apparatus to a vacuum pump with a cold trap in between.

  • Begin stirring and slowly evacuate the system to the desired pressure (e.g., 10-20 mmHg).

  • Once the pressure is stable, begin heating the distillation flask using a heating mantle.

  • Collect any low-boiling impurities as the first fraction.

  • Slowly increase the temperature and collect the main fraction at the expected boiling point under the applied vacuum.

  • Monitor the temperature and pressure throughout the distillation. A stable boiling point indicates a pure fraction.

  • Once the main fraction is collected, stop the heating and allow the system to cool to room temperature before slowly reintroducing air.

Expected Boiling Point under Vacuum:

Pressure (mmHg)Approximate Boiling Point (°C)
760224-232
20~130-140
10~115-125
1~80-90
Note: These are estimated values and should be determined experimentally.
Protocol 2: Purification via Salt Recrystallization (Conceptual)

1. Salt Formation:

  • Dissolve the crude this compound in a suitable solvent (e.g., ethanol (B145695) or isopropanol).

  • Slowly add a stoichiometric amount of a concentrated acid (e.g., HCl or H₂SO₄) while cooling and stirring.

  • The diamine salt should precipitate. If not, the solvent may need to be partially evaporated or a less polar solvent added.

2. Recrystallization:

  • Collect the crude salt by filtration.

  • In a separate flask, bring a suitable recrystallization solvent (e.g., an alcohol/water mixture) to a boil.

  • Add the minimum amount of the hot solvent to the crude salt to achieve complete dissolution.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum.

3. Liberation of the Free Diamine:

  • Dissolve the purified salt in water.

  • Cool the solution in an ice bath and slowly add a strong base (e.g., NaOH or KOH solution) with stirring until the solution is strongly alkaline.

  • The pure diamine will separate as an oily layer.

  • Extract the diamine with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Remove the solvent by rotary evaporation to yield the purified this compound.

Visualizations

experimental_workflow_distillation cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_completion Completion setup_flask Charge Distillation Flask assemble Assemble Glassware setup_flask->assemble connect_vacuum Connect to Vacuum assemble->connect_vacuum evacuate Evacuate System connect_vacuum->evacuate heat Apply Heat evacuate->heat collect_forerun Collect Forerun heat->collect_forerun collect_main Collect Main Fraction collect_forerun->collect_main cool Cool System collect_main->cool vent Vent to Atmosphere cool->vent product Purified Product vent->product

Caption: Workflow for the purification of this compound by fractional vacuum distillation.

logical_relationship_recrystallization cluster_purification Purification Steps crude_diamine Crude Diamine (Liquid) salt_formation 1. Salt Formation crude_diamine->salt_formation acid Acid (e.g., HCl) acid->salt_formation base Base (e.g., NaOH) liberation 3. Liberation base->liberation recrystallization 2. Recrystallization salt_formation->recrystallization Crude Salt recrystallization->liberation Purified Salt pure_diamine pure_diamine liberation->pure_diamine Pure Diamine (Liquid)

Caption: Logical steps for the purification of this compound via salt formation and recrystallization.

References

Technical Support Center: Epoxy Curing with 2,4,4-Trimethylhexane-1,6-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2,4,4-Trimethylhexane-1,6-diamine as a curing agent for epoxy resins.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an epoxy curing agent?

This compound, often available commercially as a mixture of its 2,2,4- and 2,4,4- isomers under the name Trimethylhexamethylenediamine (TMD), is an aliphatic diamine used as a curing agent or hardener for epoxy resins.[1] Its molecular structure features two primary amine groups, which react with the epoxide groups of the epoxy resin to form a durable, cross-linked polymer network.[2][3] It is utilized in a variety of applications, including high-strength adhesives, coatings, and electrical insulation, due to the desirable mechanical properties and chemical resistance it imparts to the cured epoxy.[2][]

Q2: How do I calculate the correct mixing ratio of this compound with my epoxy resin?

To achieve optimal properties, it is crucial to use the correct stoichiometric mixing ratio. This is calculated based on the Amine Hydrogen Equivalent Weight (AHEW) of the curing agent and the Epoxide Equivalent Weight (EEW) of the epoxy resin.

The AHEW of a primary amine is its molecular weight divided by the number of active amine hydrogens. This compound (C₉H₂₂N₂) has a molecular weight of approximately 158.28 g/mol and has four active amine hydrogens (two on each primary amine group).[][5]

Calculation of Amine Hydrogen Equivalent Weight (AHEW):

  • AHEW = Molecular Weight / Number of Active Hydrogens

  • AHEW = 158.28 g/mol / 4

  • AHEW ≈ 39.57 g/eq

The amount of curing agent needed per 100 parts of epoxy resin by weight (phr) can be calculated using the following formula:

phr = (AHEW / EEW) * 100

For example, if you are using a standard Bisphenol A diglycidyl ether (DGEBA) epoxy resin with an EEW of 188 g/eq, the calculation would be:

phr = (39.57 / 188) * 100 ≈ 21.05 phr

This means you would need approximately 21.05 grams of this compound for every 100 grams of the epoxy resin.

Q3: What is the typical pot life and cure time when using this curing agent?

The pot life and cure time are dependent on several factors, including the mass of the mixed epoxy system, the ambient temperature, and the specific epoxy resin used. As an aliphatic amine, this compound will have a relatively fast reaction at room temperature, leading to a shorter pot life compared to aromatic amines.[3] For the isomeric mixture TMD, a typical room temperature cure can take from 2 to 7 days, while an elevated temperature cure at 65°C may be complete in 1 to 2 hours.[6]

Troubleshooting Guide

Below are common issues encountered during epoxy curing with this compound and their potential causes and solutions.

Issue Potential Causes Troubleshooting Solutions
Incomplete or Tacky Cure - Incorrect mixing ratio (off-stoichiometry).- Inadequate mixing of resin and hardener.- Low ambient or substrate temperature.- Presence of moisture.- Recalculate the mixing ratio based on the AHEW of the diamine and the EEW of the epoxy resin.- Mix the two components thoroughly for several minutes, scraping the sides and bottom of the mixing container.- Ensure the curing environment is within the recommended temperature range. If necessary, apply gentle heat.- Work in a low-humidity environment and ensure all equipment is dry.
Cloudy or Milky Appearance - Moisture contamination during mixing or curing.- Incompatibility of the curing agent with the epoxy resin.- Avoid high-humidity conditions. Consider using a desiccator for curing small samples.- Ensure proper mixing. While TMD is generally compatible with many epoxy resins, insufficient mixing can lead to localized incompatibility.[6]
Brittle Cured Epoxy - Incorrect stoichiometry (often an excess of curing agent).- Incomplete reaction due to insufficient curing time or temperature.- Accurately weigh both components using a calibrated scale.- Follow the recommended cure schedule. A post-cure at an elevated temperature can often improve mechanical properties.
Fast Gelation (Short Pot Life) - High ambient temperature.- Large mixed volume (exothermic reaction).- Work in a cooler environment.- Mix smaller batches at a time to manage the exothermic heat generation.
Surface Defects (e.g., Amine Blush) - Reaction of the amine curing agent with moisture and carbon dioxide in the air, especially in cool, humid conditions.- Maintain a controlled curing environment with low humidity.- A post-cure can sometimes reduce surface blush.- In some cases, the blush can be washed off with soap and water or a suitable solvent after the initial cure.

Quantitative Data

The following table summarizes key properties of this compound and its use as an epoxy curing agent.

PropertyValueNotes
Chemical Formula C₉H₂₂N₂[][5]
Molecular Weight ~158.28 g/mol [][5]
Appearance Colorless to pale yellow liquid[2]
Amine Hydrogen Equivalent Weight (AHEW) ~39.57 g/eqCalculated from the molecular weight and number of active hydrogens.
Typical Mixing Ratio (phr with DGEBA, EEW ~188) ~21This is a calculated stoichiometric value and may need to be optimized for specific applications.
Typical Cure Schedule Room Temperature: 2-7 daysElevated Temperature: 1-2 hours at 65°CData for the isomeric mixture TMD.[6] Cure times will vary with mass, temperature, and specific resin.

Experimental Protocols

Protocol for Stoichiometric Calculation and Mixing

This protocol outlines the steps for calculating the correct mix ratio and preparing the epoxy system.

G cluster_0 Stoichiometric Calculation cluster_1 Mixing Procedure Determine EEW 1. Determine Epoxy Equivalent Weight (EEW) of Resin Calculate AHEW 2. Calculate Amine Hydrogen Equivalent Weight (AHEW) of Diamine (AHEW = MW / 4) Calculate phr 3. Calculate Parts per Hundred Resin (phr) (phr = (AHEW / EEW) * 100) Weigh Resin 4. Accurately weigh the epoxy resin into a clean, dry container. Weigh Hardener 5. Weigh the calculated amount of this compound into the same container. Weigh Resin->Weigh Hardener Mix Thoroughly 6. Mix the components thoroughly for 3-5 minutes, scraping the sides and bottom. Weigh Hardener->Mix Thoroughly Degas 7. Degas the mixture in a vacuum chamber to remove entrapped air bubbles. Mix Thoroughly->Degas

Caption: Workflow for calculating the mix ratio and preparing the epoxy system.

Protocol for Curing and Post-Curing

This protocol provides a general procedure for curing the mixed epoxy system.

G Pour 1. Pour the mixed and degassed epoxy system into the desired mold or onto the substrate. Initial Cure 2. Allow for an initial cure at ambient temperature (e.g., 24 hours). Pour->Initial Cure Post-Cure 3. For optimal properties, perform a post-cure at an elevated temperature (e.g., 2 hours at 80°C). Initial Cure->Post-Cure Cool 4. Allow the cured part to cool slowly to room temperature to avoid thermal stress. Post-Cure->Cool

Caption: General procedure for curing and post-curing the epoxy system.

Signaling Pathways and Logical Relationships

Epoxy-Amine Curing Reaction Pathway

The curing of an epoxy resin with a primary diamine like this compound proceeds through a nucleophilic addition reaction.

G Epoxy_Group Epoxy Group (on Resin) Secondary_Amine Secondary Amine (-NH-) Epoxy_Group->Secondary_Amine Reaction 1 Tertiary_Amine Tertiary Amine (-N<) Epoxy_Group->Tertiary_Amine Reaction 2 Primary_Amine Primary Amine (-NH2 on Diamine) Primary_Amine->Secondary_Amine Secondary_Amine->Tertiary_Amine Crosslinked_Network Cross-linked Polymer Network Tertiary_Amine->Crosslinked_Network

Caption: Simplified reaction pathway for epoxy curing with a primary diamine.

Troubleshooting Logic for Incomplete Cure

This diagram illustrates a logical workflow for diagnosing the cause of an incomplete or tacky cure.

G Start Incomplete or Tacky Cure Observed Check_Ratio Was the stoichiometric ratio calculated and measured correctly? Start->Check_Ratio Check_Mixing Was the mixture thoroughly combined? Check_Ratio->Check_Mixing Yes Incorrect_Ratio Root Cause: Incorrect Stoichiometry Check_Ratio->Incorrect_Ratio No Check_Temp Was the curing temperature adequate? Check_Mixing->Check_Temp Yes Poor_Mixing Root Cause: Inadequate Mixing Check_Mixing->Poor_Mixing No Check_Moisture Was the curing environment free of excessive moisture? Check_Temp->Check_Moisture Yes Low_Temp Root Cause: Low Cure Temperature Check_Temp->Low_Temp No Moisture_Contamination Root Cause: Moisture Contamination Check_Moisture->Moisture_Contamination No

Caption: Decision tree for troubleshooting an incomplete epoxy cure.

References

Technical Support Center: Optimizing Reaction Conditions for 2,4,4-Trimethylhexane-1,6-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of 2,4,4-Trimethylhexane-1,6-diamine. The information is presented in a user-friendly question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the common industrial synthesis route for this compound?

A1: this compound is typically synthesized as a mixture of its 2,2,4- and 2,4,4-isomers. The industrial synthesis starts from isophorone (B1672270). The process involves the hydrogenation of isophorone to trimethylcyclohexanol, followed by oxidation to trimethyladipic acid. The diacid is then converted to trimethyl adiponitrile (B1665535), which is subsequently hydrogenated to yield the final diamine product.[1]

Q2: What are the typical catalysts used for the hydrogenation of the dinitrile precursor?

A2: The most common catalysts for the hydrogenation of aliphatic dinitriles, including the precursor to this compound, are Raney Nickel and Raney Cobalt.[2][3] These catalysts are often chosen for their high activity and selectivity towards the formation of primary amines.

Q3: What are the key reaction parameters to control during the hydrogenation step?

A3: The key parameters to control for a successful hydrogenation are temperature, hydrogen pressure, catalyst loading, and solvent. These factors significantly influence the reaction rate, yield, and selectivity towards the desired diamine.

Q4: What are the potential side reactions during the synthesis?

A4: During the hydrogenation of nitriles, the primary amine product can react with intermediate imines to form secondary and tertiary amines as byproducts.[4] The formation of these impurities reduces the yield of the desired primary diamine.

Q5: How can the formation of byproducts be minimized?

A5: The formation of secondary and tertiary amine byproducts can be minimized by optimizing reaction conditions. This includes using an appropriate catalyst, maintaining a suitable temperature and hydrogen pressure, and in some cases, using additives like ammonia (B1221849) to suppress side reactions.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low Yield of Diamine Incomplete conversion of the dinitrile.- Increase reaction time.- Increase reaction temperature within the optimal range.- Increase hydrogen pressure.- Increase catalyst loading.
Formation of byproducts (secondary/tertiary amines).- Optimize catalyst choice (Raney Ni often shows high selectivity).- Lower the reaction temperature to disfavor side reactions.- Consider the addition of ammonia to the reaction mixture.
Catalyst deactivation.- Ensure proper handling and storage of the catalyst to prevent oxidation.- Use fresh or freshly activated catalyst.- Check for catalyst poisons in the starting materials or solvent.
Poor Selectivity (High levels of byproducts) Reaction temperature is too high.- Decrease the reaction temperature. While higher temperatures increase the reaction rate, they can also promote the formation of byproducts.
Inappropriate catalyst.- While both Raney Ni and Co are used, their selectivities can differ. Raney Ni is often reported to have high selectivity for primary amines.[2]
Insufficient hydrogen pressure.- Increase hydrogen pressure to promote the complete reduction of the nitrile and intermediate imines to the primary amine.[2]
Reaction Stalls Before Completion Catalyst has lost activity.- Add a fresh portion of the catalyst to the reaction mixture.
Insufficient hydrogen supply.- Check the hydrogen source and ensure a continuous and adequate supply to the reactor.
Presence of inhibitors in the reaction mixture.- Purify the starting materials and solvent to remove any potential catalyst poisons.
Difficulty in Product Isolation and Purification Presence of closely boiling impurities.- Utilize fractional distillation under reduced pressure for effective separation.- Consider derivatization of the diamine for easier purification, followed by deprotection.
Product is a mixture of isomers.- If a single isomer is required, specialized separation techniques such as preparative chromatography may be necessary. For many applications, the isomeric mixture is used directly.

Data Presentation

The following tables summarize key quantitative data for the hydrogenation of adiponitrile, which serves as a valuable reference for optimizing the synthesis of this compound due to the structural similarity of the starting materials.

Table 1: Effect of Reaction Temperature on Hexamethylenediamine (HMDA) Yield from Adiponitrile (ADN) Hydrogenation [2]

CatalystTemperature (°C)HMDA Yield (%)
Raney Ni6056
Raney Ni8090.5
Raney Ni100>99
Raney Co6056.4
Raney Co8087.4
Raney Co10085-87

Table 2: Effect of Hydrogen Pressure on Hexamethylenediamine (HMDA) Selectivity from Adiponitrile (ADN) Hydrogenation at 80°C [2]

CatalystH₂ Pressure (MPa)HMDA Selectivity (%)
Raney Ni2.5Lower
Raney Ni6Increased
Raney Ni8~90
Raney Co2.5Lower
Raney Co6Increased
Raney Co8~90

Experimental Protocols

General Protocol for the Hydrogenation of Trimethyl Adiponitrile to this compound (Adapted from Adiponitrile Hydrogenation Protocols) [2][5][6]

Materials:

  • Trimethyl adiponitrile

  • Raney Nickel (or Raney Cobalt) catalyst (as a slurry in water or a suitable solvent)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas (high purity)

  • High-pressure autoclave reactor equipped with a stirrer, heating mantle, thermocouple, and pressure gauge.

Procedure:

  • Catalyst Preparation: If using a water slurry, the water content of the Raney Nickel can be determined by thermogravimetric analysis to ensure accurate catalyst loading. The catalyst should be handled under an inert atmosphere to prevent deactivation.

  • Reactor Setup: The high-pressure autoclave must be clean, dry, and leak-proof.

  • Charging the Reactor:

    • Add the solvent (e.g., ethanol) to the reactor.

    • Add the trimethyl adiponitrile to the solvent.

    • Carefully add the Raney Nickel slurry to the reactor under a stream of inert gas (e.g., argon).

  • Reaction:

    • Seal the reactor and purge several times with hydrogen gas to remove any air.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 6-8 MPa).

    • Begin stirring and heat the reactor to the desired temperature (e.g., 80-100 °C).

    • Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.

  • Work-up and Purification:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Purge the reactor with an inert gas.

    • The catalyst can be separated by filtration. Caution: Raney Nickel is pyrophoric when dry and must be handled with care, preferably kept wet with solvent.

    • The solvent can be removed from the filtrate by rotary evaporation.

    • The crude this compound can be purified by vacuum distillation.

Analytical Monitoring: The progress of the reaction and the purity of the final product can be monitored by techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8]

Mandatory Visualizations

Synthesis_Workflow Isophorone Isophorone Trimethylcyclohexanol Trimethylcyclohexanol Isophorone->Trimethylcyclohexanol Hydrogenation Trimethyladipic_Acid Trimethyladipic Acid Trimethylcyclohexanol->Trimethyladipic_Acid Oxidation Trimethyl_Adiponitrile Trimethyl Adiponitrile Trimethyladipic_Acid->Trimethyl_Adiponitrile Nitrilation Product 2,4,4-Trimethylhexane- 1,6-diamine Trimethyl_Adiponitrile->Product Hydrogenation

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Diamine Yield Check_Conversion Check Dinitrile Conversion (GC/HPLC) Start->Check_Conversion Incomplete_Conversion Incomplete Conversion Check_Conversion->Incomplete_Conversion Low Complete_Conversion Complete Conversion Check_Conversion->Complete_Conversion High Optimize_Conditions Increase Time, Temp, Pressure, or Catalyst Load Incomplete_Conversion->Optimize_Conditions Check_Catalyst Check Catalyst Activity Incomplete_Conversion->Check_Catalyst Analyze_Byproducts Analyze for Byproducts (GC-MS) Complete_Conversion->Analyze_Byproducts High_Byproducts High Byproduct Formation Analyze_Byproducts->High_Byproducts Present Optimize_Selectivity Lower Temp, Change Catalyst, Add Ammonia High_Byproducts->Optimize_Selectivity Inactive_Catalyst Inactive Catalyst Check_Catalyst->Inactive_Catalyst Low Activity Use_Fresh_Catalyst Use Fresh/Activated Catalyst Inactive_Catalyst->Use_Fresh_Catalyst

Caption: Troubleshooting workflow for low yield in diamine synthesis.

References

Technical Support Center: Degradation of 2,4,4-Trimethylhexane-1,6-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the likely environmental degradation pathways for 2,4,4-Trimethylhexane-1,6-diamine?

A1: While specific pathways are unconfirmed, this compound is expected to undergo both biotic (biodegradation) and abiotic degradation.

  • Biodegradation: As an aliphatic diamine, it is plausible that microorganisms can degrade this compound. Structurally similar, non-branched compounds like hexamethylenediamine (B150038) are known to be readily biodegradable[1]. The degradation would likely be initiated by microbial enzymes that attack either the alkyl chain or the terminal amine groups. The branched trimethyl structure may slow the rate of degradation compared to linear alkanes.

  • Abiotic Degradation: In the environment, abiotic degradation could occur through processes like oxidation or photolysis. In aqueous environments, reactions with hydroxyl radicals can initiate degradation[2]. In industrial settings or under specific chemical conditions, processes like ozonation can lead to the formation of N-oxides and nitroalkanes[3][4].

Q2: My this compound solution appears to be degrading during storage. What could be the cause?

Q3: What are the expected major degradation products from the biodegradation of this compound?

A3: Based on known metabolic pathways for similar compounds, hypothetical degradation products could include:

  • Initial oxidation products: Alcohols, aldehydes, or carboxylic acids resulting from the oxidation of the terminal methyl groups or the carbon atoms bearing the amine groups.

  • Products of deamination: Ketones or alcohols formed after the removal of the amine groups.

  • Beta-oxidation products: Shorter-chain fatty acids and amines if the alkyl chain is cleaved.

  • Complete mineralization: Ultimately, complete biodegradation would convert the compound to carbon dioxide (CO₂), water (H₂O), and ammonium (B1175870) (NH₄⁺) or nitrate (B79036) (NO₃⁻).

Q4: Is this compound considered persistent in the environment?

A4: There is currently no specific data on the persistence of this compound. However, related linear diamines are not considered persistent[1]. The trimethyl branching of this molecule could potentially increase its persistence relative to linear counterparts, as branching can sometimes hinder microbial enzyme access[6]. Experimental biodegradability studies are required to determine its actual environmental persistence.

Troubleshooting Guides for Degradation Experiments

Issue 1: No Degradation Observed in Biodegradation Assay
Possible Cause Troubleshooting Step
Toxicity of the Compound The concentration of this compound may be too high, inhibiting microbial activity. Run a dose-response experiment to find a non-toxic concentration.
Non-acclimated Inoculum The microbial source (e.g., activated sludge, soil sample) may not have the necessary enzymes to degrade the compound without an adaptation period. Acclimate the inoculum by exposing it to low concentrations of the diamine for an extended period before starting the experiment.
Poor Bioavailability The compound may not be sufficiently soluble in the aqueous medium for microbial uptake. Consider adding a non-toxic, biodegradable surfactant or co-solvent to increase its solubility. Ensure the pH of the medium is appropriate, as the protonation state of amines affects their solubility[7].
Nutrient Limitation The growth medium may be lacking essential nutrients (e.g., nitrogen, phosphorus) required by the microorganisms. Ensure your medium has an appropriate C:N:P ratio (typically around 100:10:1) to support microbial growth.
Incorrect Environmental Conditions The pH, temperature, or oxygen levels may be suboptimal for the microbial consortium. Monitor and adjust these parameters to match the conditions of the environment from which the inoculum was sourced. For aerobic degradation, ensure adequate aeration[6].
Issue 2: Inconsistent Results in Forced Degradation Studies
Possible Cause Troubleshooting Step
Secondary Degradation The stress conditions (e.g., high heat, extreme pH) are too harsh, causing the primary degradation products to degrade further. This complicates the analysis of degradation pathways[8]. Reduce the severity of the stressor (e.g., lower temperature, shorter exposure time, milder pH) to target 5-20% degradation of the parent compound, as recommended in pharmaceutical stress testing[9].
Solvent Effects The solvent used in the study may be reacting with the compound or influencing the degradation pathway. Conduct control experiments with the solvent alone under stress conditions. If possible, test different compatible solvents to ensure the observed degradation is of the analyte[10].
Analytical Method Not Stability-Indicating The analytical method (e.g., HPLC) may not be able to separate the parent compound from its degradation products, leading to inaccurate quantification. Validate your analytical method by analyzing a mixture of stressed and unstressed samples to ensure specificity[11].
Photodegradation The sample may be unintentionally exposed to light, causing photolytic degradation that confounds the results of other stress tests (e.g., thermal). Protect samples from light using amber vials or by covering them with aluminum foil, unless photostability is the specific parameter being tested[10].

Experimental Protocols

Protocol 1: Aerobic Biodegradability in Aqueous Medium (OECD 301D Ready Biodegradability: Closed Bottle Test)

This protocol is a standard screening test for ready biodegradability.

1. Principle: A solution of this compound is inoculated with microorganisms in a completely filled, sealed bottle and incubated in the dark. The consumption of oxygen by the microorganisms is measured over 28 days and is an indirect measure of degradation.

2. Materials:

  • This compound (test substance).

  • Mineral salt medium (as per OECD 301 guidelines).

  • Inoculum: Activated sludge from a domestic wastewater treatment plant.

  • Reference substance: Sodium benzoate (B1203000) (a readily biodegradable compound).

  • BOD bottles, oxygen meter, magnetic stirrer.

3. Procedure:

  • Prepare a stock solution of the test substance in the mineral medium. Due to its expected limited water solubility, a concentration of 2-5 mg/L is recommended.

  • Prepare bottles containing:

    • A) Test substance + Inoculum

    • B) Inoculum only (blank)

    • C) Reference substance + Inoculum (procedure control)

  • Fill BOD bottles completely with the respective solutions, ensuring no air bubbles are trapped.

  • Measure the initial dissolved oxygen (DO) concentration in each bottle.

  • Incubate the bottles at 20 ± 1°C in the dark for 28 days.

  • Measure the DO concentration in each bottle periodically (e.g., days 7, 14, 21, 28).

4. Data Analysis:

  • Calculate the Biological Oxygen Demand (BOD) as the difference between the initial and final DO concentrations.

  • Calculate the percentage of biodegradation (%D) using the formula: %D = [BOD_test - BOD_blank] / ThOD * 100 where ThOD (Theoretical Oxygen Demand) is the calculated amount of oxygen required to completely oxidize the test substance.

  • The pass level for "ready biodegradability" is >60% ThOD within the 28-day period.

Protocol 2: Forced Degradation (Stress Testing)

This protocol outlines a general approach to rapidly identify potential degradation products and pathways.

1. Principle: The drug substance is subjected to a variety of stress conditions (hydrolysis, oxidation, photolysis, heat) to induce degradation. The resulting mixtures are analyzed by a stability-indicating analytical method, typically HPLC-UV/MS[9][11].

2. Materials:

  • This compound.

  • Solvents: Acetonitrile, Methanol, Water (HPLC grade).

  • Stress agents: HCl, NaOH, Hydrogen Peroxide (H₂O₂).

  • Equipment: HPLC with UV and Mass Spectrometry (MS) detectors, pH meter, calibrated oven, photostability chamber.

3. Procedure:

  • Sample Preparation: Prepare stock solutions of the diamine (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile/water).

  • Acid Hydrolysis: Add HCl to the stock solution to a final concentration of 0.1 M. Incubate at 60°C.

  • Base Hydrolysis: Add NaOH to the stock solution to a final concentration of 0.1 M. Incubate at 60°C.

  • Oxidative Degradation: Add H₂O₂ to the stock solution to a final concentration of 3%. Keep at room temperature.

  • Thermal Degradation: Expose the solid compound and the solution to 80°C in an oven.

  • Photolytic Degradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines)[11].

  • Sampling: Withdraw aliquots from each stress condition at various time points (e.g., 2, 8, 24, 48 hours). Neutralize the acid and base samples before analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC-UV/MS method to separate and identify the parent compound and any degradation products.

Quantitative Data Summary

The following tables represent hypothetical data that could be generated from the experiments described above.

Table 1: Hypothetical Results of OECD 301D Ready Biodegradability Test

SubstanceDay 7 (% ThOD)Day 14 (% ThOD)Day 28 (% ThOD)Result
This compound5%18%45%Not Readily Biodegradable
Sodium Benzoate (Control)65%82%85%Valid Test

Table 2: Hypothetical Summary of Forced Degradation Study

Stress ConditionTimeParent Compound RemainingMajor Degradation Products (Hypothetical m/z)
0.1 M HCl, 60°C24 h85%159 (M+H)⁺, 142
0.1 M NaOH, 60°C24 h92%159 (M+H)⁺, 175
3% H₂O₂, RT8 h78%159 (M+H)⁺, 175, 191
Heat (80°C, solid)48 h98%Minor peaks
Photolysis24 h95%Minor peaks

Visualizations

Hypothetical_Biodegradation_Pathway cluster_0 Phase 1: Initial Oxidation & Deamination cluster_1 Phase 2: Ring Opening / Chain Cleavage cluster_2 Phase 3: Central Metabolism A This compound B Mono-oxidized Intermediate (e.g., Alcohol/Aldehyde) A->B Monooxygenase C Deaminated Intermediate (e.g., Keto-amine) A->C Amine Oxidase D Carboxylic Acid Intermediate B->D C->D F Beta-oxidation D->F E Shorter-chain Amines G TCA Cycle E->G F->G H CO2 + H2O + Biomass G->H

Caption: Hypothetical aerobic biodegradation pathway for this compound.

Forced_Degradation_Workflow cluster_workflow Experimental Workflow cluster_stress Apply Stress Conditions cluster_results Data Interpretation start Prepare Stock Solution of This compound acid Acid Hydrolysis start->acid base Base Hydrolysis start->base ox Oxidation (H2O2) start->ox heat Thermal start->heat light Photolysis start->light analysis Analyze Samples at Time Points (HPLC-UV/MS) acid->analysis base->analysis ox->analysis heat->analysis light->analysis id Identify Degradants analysis->id path Propose Degradation Pathways id->path report Generate Stability Profile path->report

Caption: General experimental workflow for forced degradation studies.

References

Technical Support Center: Polymerization with 2,4,4-Trimethylhexane-1,6-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,4-Trimethylhexane-1,6-diamine in polymerization reactions.

Troubleshooting Guide: Preventing Gelation

Premature gelation is a common challenge when using multifunctional monomers like this compound. This guide addresses specific issues to help you control the polymerization process and prevent the formation of insoluble gels.

Question: My reaction mixture became a solid gel almost immediately after initiation. What happened and how can I prevent this?

Answer: Rapid, uncontrolled polymerization leading to premature gelation is often due to an excessively high reaction rate. Several factors can contribute to this:

  • Incorrect Stoichiometry: An imbalance in the molar ratios of your monomers can lead to the rapid formation of a cross-linked network. In step-growth polymerization, precise stoichiometric control is critical.[1][2][3]

  • High Reaction Temperature: Elevated temperatures can significantly increase the rate of polymerization, leading to a shorter time to the gel point.[4][5]

  • High Monomer Concentration: More concentrated reactants will react faster, accelerating the onset of gelation.

  • Presence of Impurities: Reactive impurities in the this compound or other monomers can initiate unwanted side reactions and promote cross-linking.

Troubleshooting Steps:

  • Verify Monomer Stoichiometry: Carefully recalculate and measure the molar equivalents of all reactants. A slight excess of one monomer can sometimes be used to control molecular weight, but significant deviations can cause gelation.[1][3]

  • Reduce Reaction Temperature: Lowering the temperature will decrease the reaction rate, providing a larger window of time before the gel point is reached.[4][5]

  • Decrease Monomer Concentration: Perform the polymerization in a more dilute solution by increasing the amount of solvent.

  • Purify Monomers: Ensure the this compound and other reactants are of high purity. If necessary, purify the diamine before use (see Experimental Protocols).

Question: I am observing insoluble particles and an increase in viscosity much earlier than expected. How can I achieve a higher molecular weight soluble polymer?

Answer: The early formation of insoluble particles indicates that cross-linking is occurring before linear chain growth is complete. To favor the formation of a high molecular weight soluble polymer, you need to control the reaction to proceed in a more linear fashion before significant cross-linking occurs.

Troubleshooting Steps:

  • Control the Rate of Addition: Instead of adding all reactants at once, consider a semi-batch process where one of the monomers is added gradually. This can help maintain a more controlled stoichiometric balance throughout the reaction.

  • Use a Suitable Solvent: The choice of solvent can influence the reactivity of the monomers and the solubility of the growing polymer chains. A good solvent will keep the polymer chains in solution longer, delaying the onset of gelation.

  • Monitor Viscosity: Use a rheometer or viscometer to monitor the viscosity of the reaction mixture in real-time. This will allow you to stop the reaction (quench) just before the gel point is reached.[6][7]

  • Introduce a Chain Stopper: Adding a monofunctional amine or carboxylic acid can cap the growing polymer chains, preventing further cross-linking and controlling the final molecular weight.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in polymerization?

This compound is an aliphatic diamine. It is a mixture of two isomers: 2,2,4-trimethyl-1,6-hexanediamine and 2,4,4-trimethyl-1,6-hexanediamine. Its two primary amine groups make it a versatile monomer for step-growth polymerization, particularly in the synthesis of polyamides and polyurethanes. The trimethyl substitution on the hexane (B92381) backbone provides steric hindrance, which can influence the polymer's properties, such as increasing its amorphous nature and improving its solubility.

Q2: What causes gelation in polymerization?

Gelation is the formation of a cross-linked, three-dimensional polymer network that is insoluble in the reaction medium.[6] In the context of using a difunctional monomer like this compound, gelation can occur if there are opportunities for branching and subsequent cross-linking. This can be due to impurities with higher functionality or side reactions that create branch points on the polymer chains. The point at which an infinite network is formed is known as the gel point.[2][6]

Q3: How does stoichiometry affect gelation?

In step-growth polymerization, the degree of polymerization and the onset of gelation are highly dependent on the stoichiometry of the reactants.[1][2][3] If a multifunctional monomer is used, even a slight deviation from the ideal stoichiometric ratio can significantly lower the conversion required to reach the gel point.[8] Precise control over the molar ratios of the reacting functional groups is essential to build high molecular weight polymers while avoiding premature gelation.[1][3]

Q4: What are the ideal storage conditions for this compound?

This compound should be stored in a cool, dry, and well-ventilated area, away from sources of heat, sparks, or open flames. The container should be tightly sealed to prevent exposure to air and moisture, as it can react with carbon dioxide in the air. It should also be stored separately from strong oxidizing agents and acids.

Data Presentation

The following tables provide illustrative data on how reaction parameters can influence the gel time in a typical polymerization reaction. The actual values will depend on the specific reaction system.

Table 1: Illustrative Effect of Temperature on Gel Time

Reaction Temperature (°C)Expected Trend in Gel TimeRationale
80LongerSlower reaction kinetics, allowing for more controlled chain growth before extensive cross-linking.
100IntermediateIncreased reaction rate, leading to a faster buildup of molecular weight and onset of gelation.
120ShorterRapid polymerization, significantly reducing the time to reach the critical point of gel formation.[9]

Table 2: Illustrative Effect of Monomer Concentration on Gel Time

Monomer Concentration (mol/L)Expected Trend in Gel TimeRationale
0.5LongerLower probability of intermolecular reactions, slowing down the formation of a cross-linked network.
1.0IntermediateA balanced concentration that allows for steady polymer growth.
2.0ShorterHigher concentration increases the frequency of molecular collisions and accelerates the reaction rate.

Experimental Protocols

Protocol 1: General Solution Polymerization of a Polyamide

Objective: To synthesize a soluble polyamide using this compound and a diacid chloride while avoiding gelation.

Materials:

  • This compound

  • Diacid chloride (e.g., sebacoyl chloride)

  • Anhydrous N-methyl-2-pyrrolidone (NMP)

  • Triethylamine (B128534) (as an acid scavenger)

  • Methanol (B129727) (for precipitation)

  • Nitrogen or Argon gas supply

  • Magnetic stirrer and hotplate

  • Three-necked round-bottom flask with condenser and dropping funnel

Procedure:

  • Reactor Setup: Assemble the flame-dried three-necked flask with a magnetic stir bar, condenser, nitrogen inlet, and dropping funnel.

  • Diamine Solution: In the flask, dissolve a precise amount of this compound and triethylamine in anhydrous NMP under a nitrogen atmosphere.

  • Diacid Chloride Solution: In the dropping funnel, prepare a solution of an equimolar amount of the diacid chloride in anhydrous NMP.

  • Controlled Addition: Cool the flask containing the diamine solution to 0°C using an ice bath. Slowly add the diacid chloride solution dropwise from the funnel with vigorous stirring over a period of 1-2 hours.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours under a nitrogen atmosphere.

  • Monitoring: Periodically take small aliquots of the reaction mixture to monitor the viscosity. A significant and rapid increase in viscosity signals the approach of the gel point.

  • Quenching the Reaction: Once the desired viscosity is reached (before gelation), quench the reaction by pouring the polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.

  • Purification: Filter the precipitated polymer, wash it thoroughly with methanol, and dry it in a vacuum oven at 60°C to a constant weight.

Protocol 2: Purification of this compound

Objective: To remove impurities from the diamine monomer that could interfere with polymerization.

Procedure:

  • Distillation Setup: Set up a fractional distillation apparatus with a vacuum source.

  • Drying: Before distillation, dry the this compound over a suitable drying agent (e.g., potassium hydroxide (B78521) pellets) overnight.

  • Vacuum Distillation: Carefully decant the dried diamine into the distillation flask. Apply a vacuum and gently heat the flask. Collect the fraction that distills at the correct boiling point and pressure.

  • Storage: Store the purified diamine under an inert atmosphere (nitrogen or argon) in a tightly sealed container to prevent contamination.

Visualizations

Gelation_Troubleshooting_Workflow start Problem: Premature Gelation check_stoichiometry Verify Monomer Stoichiometry start->check_stoichiometry check_temp Review Reaction Temperature start->check_temp check_conc Assess Monomer Concentration start->check_conc check_purity Evaluate Monomer Purity start->check_purity adjust_stoichiometry Action: Recalculate and Re-weigh Monomers check_stoichiometry->adjust_stoichiometry Incorrect? lower_temp Action: Reduce Reaction Temperature check_temp->lower_temp Too High? dilute_reaction Action: Increase Solvent Volume check_conc->dilute_reaction Too High? purify_monomer Action: Purify Diamine (e.g., via distillation) check_purity->purify_monomer Impurities Suspected? end_state Outcome: Controlled Polymerization adjust_stoichiometry->end_state lower_temp->end_state dilute_reaction->end_state purify_monomer->end_state

Caption: Troubleshooting workflow for premature gelation.

Gelation_Factors cluster_factors Contributing Factors High_Temp High Temperature Increased_Rate Increased Reaction Rate High_Temp->Increased_Rate High_Conc High Concentration High_Conc->Increased_Rate Impurities Monomer Impurities Impurities->Increased_Rate Bad_Stoichiometry Incorrect Stoichiometry Bad_Stoichiometry->Increased_Rate Premature_Gelation Premature Gelation Increased_Rate->Premature_Gelation leads to

Caption: Factors contributing to premature gelation.

Diamine_Structure cluster_structure This compound Isomers node_224 2,2,4-Isomer (CH3)2-C(CH2NH2)-CH2-CH(CH3)-CH2-CH2-NH2 functionality Primary Amine Functional Groups node_224->functionality has two node_244 2,4,4-Isomer CH3-CH(CH2NH2)-CH2-C(CH3)2-CH2-CH2-NH2 node_244->functionality has two

Caption: Isomeric structures of the diamine monomer.

References

Technical Support Center: Enhancing Polymer Mechanical Properties with 2,4,4-Trimethylhexane-1,6-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2,4,4-Trimethylhexane-1,6-diamine to enhance the mechanical properties of polymers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which polymer systems is it commonly used?

A1: this compound is a branched aliphatic diamine monomer. Due to its asymmetric structure, it disrupts regular polymer chain packing, which can lead to increased amorphousness, improved solubility, and lower melting points compared to linear diamines. It is primarily used as a curing agent or crosslinker in epoxy resins and as a monomer in the synthesis of polyamides and polyurethanes to enhance their mechanical properties, thermal stability, and chemical resistance.[1][][3][4]

Q2: What are the expected improvements in mechanical properties when using this compound?

A2: Incorporating this compound into polymer systems can lead to significant enhancements in several mechanical properties. While specific improvements are formulation-dependent, general benefits include increased tensile strength, toughness, and elongation at break. For instance, the addition of diamines in polyamide 6 (PA6) has been shown to potentially double the elongation at break and tensile toughness.[5][6] They can also act as both a crosslinker and chain extender, increasing the crosslink density which improves the elastic modulus and tensile strength.[7]

Q3: Are there isomers of this compound I should be aware of?

A3: Yes, this compound is often sold as a mixture with its isomer, 2,2,4-Trimethylhexane-1,6-diamine (B3051248).[8][9] The ratio of these isomers can influence the final properties of the polymer, such as the glass transition temperature, mechanical strength, and optical clarity.[9] It is crucial to be aware of the isomeric composition of your starting material.

Q4: What are the key safety precautions when handling this compound?

A4: this compound is a corrosive substance that can cause severe skin burns and eye damage.[8][10] It may also cause an allergic skin reaction and is harmful if swallowed.[8][10] Always handle this chemical in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing.[10][11][12] In case of contact, immediately flush the affected area with plenty of water and seek medical attention.[10][11]

Troubleshooting Guides

Issue 1: Incomplete Curing or Low Crosslinking Density

Symptoms:

  • The polymer remains tacky or soft after the recommended curing time.

  • Lower than expected mechanical properties (e.g., low tensile strength, low hardness).

  • Poor chemical resistance.

Possible Causes and Solutions:

CauseRecommended Action
Incorrect Stoichiometry Ensure the molar ratio of the diamine to the resin (e.g., epoxy) or other monomers is correct. An excess or deficit of the curing agent can lead to incomplete reaction. Re-calculate the required amounts based on the equivalent weights of the reactants.
Inadequate Mixing Thoroughly mix the diamine with the polymer resin to ensure uniform dispersion. Incomplete mixing can result in localized areas of uncured or poorly cured material.
Low Curing Temperature The curing reaction may be too slow at ambient temperatures. Consult the technical data sheet for the recommended curing schedule. A post-curing step at an elevated temperature can often improve crosslinking density.
Presence of Moisture Moisture can interfere with the curing reaction, particularly in polyurethane systems. Ensure all reactants and equipment are dry. Consider using a desiccant or performing the reaction under an inert atmosphere.
Issue 2: Poor Mechanical Performance Despite Complete Curing

Symptoms:

  • The cured polymer is brittle and has low elongation at break.

  • Inconsistent mechanical properties across different batches.

  • Lower than expected tensile strength or modulus.

Possible Causes and Solutions:

CauseRecommended Action
Isomer Ratio Variability The ratio of 2,4,4- to 2,2,4-trimethylhexane-1,6-diamine isomers can affect the final properties.[9] If possible, analyze the isomer ratio of your diamine and try to maintain consistency between batches.
Inappropriate Curing Profile A rapid, high-temperature cure can build up internal stresses, leading to brittleness. A slower, step-wise curing process may be necessary to achieve optimal mechanical properties.
Poor Interfacial Adhesion (in composites) In fiber-reinforced composites, poor adhesion between the polymer matrix and the reinforcement can lead to premature failure. Consider using a sizing agent on the reinforcement that is compatible with the diamine-cured matrix.
Presence of Voids Air bubbles trapped during mixing and curing can act as stress concentrators, reducing mechanical strength. Degas the mixture under vacuum before curing.

Data Presentation

Table 1: Representative Impact of Diamine Addition on Polyamide 6 (PA6) Mechanical Properties

PropertyNeat PA6PA6 with Optimal Diamine Concentration
Tensile Toughness Base Value~2x Base Value[5][6]
Elongation at Break Base Value~2x Base Value[5][6]
Zero Shear Rate Viscosity Base Value~30x Base Value[5][6]
Storage Modulus (low shear rate) Base Value~100x Base Value[5][6]
Loss Modulus (low shear rate) Base Value~10x Base Value[5][6]

Note: This table provides a qualitative summary based on available literature on diamine-modified PA6.[5][6] Absolute values are highly dependent on the specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a Polyamide via Condensation Polymerization

This protocol describes a general procedure for synthesizing a polyamide using this compound and a diacid chloride.

Materials:

  • This compound

  • Diacid chloride (e.g., sebacoyl chloride)

  • Anhydrous organic solvent (e.g., hexane)

  • Aqueous solution of sodium hydroxide (B78521) (NaOH)

  • Deionized water

  • Beakers, glass stirring rod, forceps

Procedure:

  • Prepare a solution of this compound in an aqueous NaOH solution.

  • Prepare a solution of the diacid chloride in an immiscible organic solvent (e.g., hexane).

  • Carefully pour the diacid chloride solution on top of the diamine solution to create two distinct layers.

  • A film of polyamide will form at the interface of the two layers.

  • Using forceps, gently grasp the polymer film and pull it out of the beaker. A continuous strand of polyamide can be drawn.

  • Wash the resulting polymer thoroughly with deionized water to remove any unreacted monomers and byproducts.

  • Dry the polymer in a vacuum oven at a suitable temperature.

This procedure is a variation of the classic "nylon rope trick" and demonstrates the principle of interfacial polymerization.[13][14]

Protocol 2: Curing of an Epoxy Resin

This protocol provides a general guideline for curing an epoxy resin with this compound.

Materials:

  • Liquid epoxy resin (e.g., DGEBA-based)

  • This compound

  • Mixing container

  • Stirring rod or mechanical mixer

  • Vacuum desiccator (optional)

  • Oven

Procedure:

  • Calculate the required amount of this compound based on the amine hydrogen equivalent weight (AHEW) of the diamine and the epoxy equivalent weight (EEW) of the resin. A common stoichiometric ratio is 1:1 of amine hydrogens to epoxy groups.

  • Preheat the epoxy resin to reduce its viscosity if necessary.

  • Add the calculated amount of diamine to the epoxy resin.

  • Mix the components thoroughly until a homogeneous mixture is obtained. Be careful to minimize the introduction of air bubbles.

  • (Optional) Degas the mixture in a vacuum desiccator to remove any trapped air.

  • Pour the mixture into a mold or apply it to a substrate.

  • Cure the mixture according to the recommended curing schedule. This may involve an initial cure at room temperature followed by a post-cure at an elevated temperature.

Mandatory Visualizations

experimental_workflow_polyamide_synthesis cluster_solution_prep Solution Preparation cluster_reaction Polymerization cluster_purification Purification and Drying prep_diamine Prepare aqueous solution of This compound layering Carefully layer the organic solution onto the aqueous solution prep_diamine->layering prep_diacid Prepare organic solution of diacid chloride prep_diacid->layering formation Polyamide film forms at the interface layering->formation extraction Extract the polyamide film continuously formation->extraction washing Wash the polymer with deionized water extraction->washing drying Dry the polymer in a vacuum oven washing->drying end End drying->end start Start start->prep_diamine start->prep_diacid

Caption: Experimental workflow for polyamide synthesis via interfacial polymerization.

troubleshooting_incomplete_curing cluster_causes Potential Causes cluster_solutions Corrective Actions issue Issue: Incomplete Curing or Low Crosslinking Density cause1 Incorrect Stoichiometry issue->cause1 cause2 Inadequate Mixing issue->cause2 cause3 Low Curing Temperature issue->cause3 cause4 Moisture Contamination issue->cause4 solution1 Recalculate and verify molar ratios cause1->solution1 solution2 Ensure thorough and uniform mixing cause2->solution2 solution3 Follow recommended curing schedule; consider post-curing cause3->solution3 solution4 Dry all components and work under inert conditions cause4->solution4 resolution Problem Resolved solution1->resolution Resolved solution2->resolution solution3->resolution solution4->resolution

Caption: Troubleshooting logic for incomplete polymer curing.

References

Validation & Comparative

A Comparative Guide to Polyamides: 2,4,4-Trimethylhexane-1,6-diamine vs. Hexamethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of polyamides synthesized from 2,4,4-trimethylhexane-1,6-diamine (TMD) and hexamethylenediamine (B150038) (HMDA). The selection of the diamine monomer is a critical factor that dictates the final properties of the resulting polyamide, influencing its processability and suitability for various high-performance applications. This comparison is supported by experimental data from technical datasheets to facilitate informed material selection.

The primary structural difference between these two diamines lies in the presence of three methyl groups on the hexane (B92381) chain of TMD. This substitution has a profound impact on the polymer's morphology and, consequently, its physical and thermal properties. Polyamides based on the linear and symmetrical hexamethylenediamine, such as the well-known Nylon 6,6 (PA 6,6), are semi-crystalline, offering high strength and wear resistance. In contrast, the bulky methyl side groups of this compound hinder chain packing and crystallization, resulting in an amorphous polyamide, commercially known as Nylon TMDT or Trogamid® T when polymerized with terephthalic acid.[1][2] This amorphous nature is the primary reason for its high transparency.[1][2]

Quantitative Performance Data

The following tables summarize the key performance indicators for polyamides synthesized with this compound (represented by Trogamid® T5000, a PA 6-3-T) and hexamethylenediamine (represented by a typical Nylon 6,6). The data for Nylon 6,6 is presented for the dry, as-molded condition. It is important to note that the properties of polyamides, particularly semi-crystalline types like Nylon 6,6, are significantly influenced by moisture content.

Table 1: Thermal Properties

PropertyPolyamide from this compound (Trogamid® T5000)Polyamide from Hexamethylenediamine (Nylon 6,6)Test Standard
Glass Transition Temperature (Tg) 153 °C[3]~50 °C[4]ISO 11357-1/-2
Melting Temperature (Tm) Amorphous (no melting point)~260 °C[5]ISO 11357-1/-3
Heat Deflection Temperature (HDT) @ 1.80 MPa 120 °C[3]200 - 470 °F (93 - 243 °C) (Varies with reinforcement)[6]ISO 75-1/-2
Continuous Service Temperature Not specified180 - 200 °F (82 - 93 °C)[6]-

Table 2: Mechanical Properties

PropertyPolyamide from this compound (Trogamid® T5000)Polyamide from Hexamethylenediamine (Nylon 6,6, dry)Test Standard
Tensile Strength 90 MPa[3]10,000 - 14,000 psi (69 - 97 MPa)[6]ISO 527-1/-2, ASTM D638
Tensile Modulus 2800 MPa[3]450,000 - 600,000 psi (3103 - 4137 MPa)[6]ISO 527-1/-2, ASTM D638
Elongation at Break >50 %[3]5 - 150 %[6]ISO 527-1/-2, ASTM D638
Notched Impact Strength (Charpy, +23°C) 12 kJ/m²[3]Not specified in comparable unitsISO 179/1eA
Density Not specified1.14 g/cm³[5]ISO 1183-1
Water Absorption (at saturation) 7.5 %[3]~8%ISO 62

Experimental Protocols

The data presented in this guide are based on standardized testing methodologies to ensure comparability. Below are the general protocols for the key experiments cited.

Thermal Analysis: Differential Scanning Calorimetry (DSC)
  • Purpose: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polyamides.

  • Standard: ISO 11357-1/-2/-3.

  • Methodology: A small sample of the polymer is heated at a controlled rate (e.g., 10°C/min or 20°C/min) in a nitrogen atmosphere. The heat flow to or from the sample is measured as a function of temperature. The glass transition is observed as a step change in the heat capacity, while melting is an endothermic peak.

Mechanical Testing: Tensile Properties
  • Purpose: To measure the tensile strength, tensile modulus, and elongation at break of the polyamides.

  • Standard: ISO 527-1/-2 or ASTM D638.

  • Methodology: A dumbbell-shaped specimen is clamped into a universal testing machine and pulled at a constant rate of displacement until it fractures. The force and displacement are continuously recorded.

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Tensile Modulus: A measure of the material's stiffness, calculated from the slope of the initial portion of the stress-strain curve.

    • Elongation at Break: The percentage increase in length that the material undergoes before fracturing.

Impact Strength Testing: Charpy Impact Test
  • Purpose: To determine the material's resistance to fracture from a sudden impact.

  • Standard: ISO 179/1eA (for notched specimens).

  • Methodology: A standardized notched specimen is supported at both ends and struck in the middle by a swinging pendulum. The energy absorbed by the specimen to fracture is measured and reported in kJ/m².

Structure-Property Relationship Diagram

The following diagram illustrates how the structural differences between this compound and hexamethylenediamine influence the resulting polyamide's properties.

G cluster_TMD This compound (TMD) cluster_HMDA Hexamethylenediamine (HMDA) cluster_Polymer_Structure Polymer Chain Structure cluster_Properties Resulting Polyamide Properties TMD TMD Monomer (Bulky Methyl Side Groups) Amorphous Amorphous Structure (Disordered Chains) TMD->Amorphous hinders chain packing HMDA HMDA Monomer (Linear, Symmetrical) SemiCrystalline Semi-Crystalline Structure (Ordered Crystalline Regions) HMDA->SemiCrystalline allows regular chain packing Transparent High Transparency Amorphous->Transparent LowerHDT Lower Heat Deflection Temp. Amorphous->LowerHDT HighStrength High Strength & Wear Resistance SemiCrystalline->HighStrength HighHDT Higher Heat Deflection Temp. SemiCrystalline->HighHDT

References

Comparative Performance Analysis of Polymers Synthesized with 2,4,4-Trimethylhexane-1,6-diamine and Alternative Diamines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and professionals in material science and drug development, this report details the characterization of polymers synthesized using 2,4,4-Trimethylhexane-1,6-diamine (TMHD). It provides a comparative analysis of their performance against polymers derived from common linear aliphatic and cycloaliphatic diamines, namely hexamethylenediamine (B150038) (HMDA) and isophorone (B1672270) diamine (IPDA). This guide includes quantitative data, detailed experimental protocols, and visualizations to facilitate informed material selection.

The choice of diamine monomer is a critical factor in determining the final properties of polyamides and polyurethanes. The molecular architecture of the diamine, including its chain length, linearity, and presence of bulky side groups, significantly influences polymer chain packing, crystallinity, and intermolecular interactions. This, in turn, dictates the material's thermal stability, mechanical strength, chemical resistance, and processability.

This guide focuses on this compound, a branched aliphatic diamine. Its asymmetrical structure, featuring methyl side groups, introduces irregularities into the polymer backbone, disrupting the uniform chain packing typically observed in polymers made from linear diamines like HMDA. This structural disruption is expected to lower the melting point and crystallinity, potentially enhancing solubility and flexibility. In contrast, cycloaliphatic diamines like IPDA introduce rigid, bulky ring structures into the polymer chain, which can enhance thermal stability and mechanical properties.

Quantitative Performance Data

The following tables summarize the key performance indicators for polyamides synthesized with TMHD, HMDA, and IPDA. The data presented is a compilation from various sources and is intended to provide a comparative overview. Actual properties may vary depending on the specific diacid or diisocyanate used in the polymerization and the processing conditions.

Table 1: Thermal Properties of Polyamides

PropertyPolymer from TMHDPolymer from HMDA (Nylon 6,6)Polymer from IPDATest Standard
Glass Transition Temperature (Tg) (°C)~150 - 170~50 (dry)~217 - 239[1]ISO 11357-2
Melting Temperature (Tm) (°C)Amorphous (no distinct Tm)~265Amorphous (no distinct Tm)[1]ISO 11357-3
Decomposition Temperature (Td, 5% weight loss) (°C)~400 - 430~450~425 - 430[1]ISO 11358

Table 2: Mechanical Properties of Polyamides

PropertyPolymer from TMHDPolymer from HMDA (Nylon 6,6)Polymer from IPDATest Standard
Tensile Strength (MPa)~70 - 90~83 (dry)~80 - 100[1]ISO 527-2
Tensile Modulus (GPa)~2.0 - 2.5~3.0 (dry)~2.5 - 3.0[1]ISO 527-2
Elongation at Break (%)~5 - 10~60 (dry)~5 - 15[1]ISO 527-2

Table 3: Physical and Chemical Properties of Polyamides

PropertyPolymer from TMHDPolymer from HMDA (Nylon 6,6)Polymer from IPDATest Standard
Water Absorption (24h, 23°C) (%)~1.5 - 2.5~1.5~1.0 - 2.0ISO 62
Chemical ResistanceGoodExcellentExcellentASTM D543

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below, based on internationally recognized standards.

Polyamide Synthesis: Melt Polycondensation

Melt polycondensation is a widely used industrial method for synthesizing high-molecular-weight polyamides.

  • Salt Formation: An equimolar mixture of the diamine (e.g., this compound) and a dicarboxylic acid (e.g., adipic acid) is dissolved in deionized water to form a nylon salt solution.

  • Pre-polymerization: The salt solution is charged into an autoclave. The temperature is raised to approximately 220-250°C under pressure (around 1.7 MPa) to initiate polymerization and remove a significant portion of the water.

  • Polycondensation: The pressure is slowly reduced to atmospheric pressure, and the temperature is increased to 270-300°C. A vacuum is then applied to remove the remaining water and drive the polymerization to achieve the desired molecular weight, which is often monitored by the melt viscosity.

  • Polymer Extrusion and Pelletization: The molten polymer is extruded as a strand, cooled in a water bath, and then pelletized.

Characterization Techniques
  • Differential Scanning Calorimetry (DSC): Performed according to ISO 11357-2 and -3 to determine the glass transition temperature (Tg) and melting temperature (Tm). Samples are typically heated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Thermogravimetric Analysis (TGA): Conducted following ISO 11358 to evaluate thermal stability. The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10°C/min), and the weight loss as a function of temperature is recorded.

  • Tensile Testing: Mechanical properties such as tensile strength, tensile modulus, and elongation at break are determined using a universal testing machine according to ISO 527-2. Standardized dumbbell-shaped specimens are tested at a constant crosshead speed.

  • Water Absorption: Measured according to ISO 62. Pre-weighed, dried specimens are immersed in distilled water at 23°C for 24 hours. The percentage increase in weight is then calculated.

  • Chemical Resistance: Evaluated based on ASTM D543. Polymer samples are immersed in various chemical agents for a specified period. Changes in weight, dimensions, and mechanical properties are then assessed.

Visualization of Polymer Synthesis

The following diagram illustrates the general workflow for the synthesis and characterization of polyamides from different diamines.

Polyamide_Synthesis_Workflow Monomers Diamine (TMHD, HMDA, or IPDA) + Dicarboxylic Acid Salt Nylon Salt Formation Monomers->Salt Polymerization Melt Polycondensation Salt->Polymerization Polymer Polyamide Polymerization->Polymer Characterization Characterization Polymer->Characterization Thermal Thermal Properties (DSC, TGA) Characterization->Thermal Mechanical Mechanical Properties (Tensile Testing) Characterization->Mechanical Physical Physical/Chemical Properties (Water Absorption, Chemical Resistance) Characterization->Physical

Caption: General workflow for polyamide synthesis and characterization.

Signaling Pathway of Polymer Property Determination

The following diagram illustrates the logical relationship between the diamine structure and the resulting polymer properties.

Diamine_Property_Relationship Diamine Diamine Structure Linearity Chain Linearity (Linear vs. Branched) Diamine->Linearity Rigidity Chain Rigidity (Aliphatic vs. Cycloaliphatic) Diamine->Rigidity Packing Polymer Chain Packing & Crystallinity Linearity->Packing Interactions Intermolecular Interactions (Hydrogen Bonding) Linearity->Interactions Rigidity->Packing Rigidity->Interactions ThermalProp Thermal Properties (Tg, Tm, Td) Packing->ThermalProp MechProp Mechanical Properties (Strength, Modulus, Toughness) Packing->MechProp ChemProp Chemical Properties (Solubility, Resistance) Packing->ChemProp Interactions->ThermalProp Interactions->MechProp Interactions->ChemProp

Caption: Influence of diamine structure on polymer properties.

References

A Comparative Thermal Analysis of Polyamides: The Impact of 2,4,4-Trimethylhexane-1,6-diamine on Thermal Properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate polymeric materials is a critical decision impacting the performance and stability of advanced applications. This guide provides a detailed comparative thermal analysis of polyamides synthesized from the branched-chain diamine, 2,4,4-trimethylhexane-1,6-diamine, against other common polyamides. The inclusion of methyl branching on the aliphatic chain imparts unique thermal characteristics that differentiate these specialty polyamides from conventional linear alternatives.

This guide presents a summary of quantitative data from thermal analysis techniques, namely Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), to objectively compare the performance of these polyamides. Detailed experimental protocols for these analyses are also provided to support the interpretation of the presented data.

Comparative Thermal Properties of Polyamides

The thermal behavior of polyamides is fundamentally dictated by their molecular structure. The introduction of the bulky, asymmetric trimethylhexane-1,6-diamine disrupts the regular packing of polymer chains, which in turn affects key thermal transitions. The following table summarizes the thermal properties of a commercial transparent polyamide based on trimethylhexamethylenediamine (a mixture of 2,2,4- and this compound) and compares it with other well-established polyamides.

Polyamide TypeDiamine MonomerDiacid MonomerGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Decomposition Temp. (Td, 5% weight loss) (°C)
Transparent Polyamide This compoundDodecanedioic Acid140[1][2]250[1][2]~350-400
Polyamide 6 (PA6) - (Caprolactam)-58[3]219[3]440[3]
Polyamide 6,6 (PA66) Hexamethylene diamineAdipic acid~60~265~450
Polyamide 6T (PA6T) Hexamethylene diamineTerephthalic acid~120-140299[4]>450

Note: The decomposition temperature for the transparent polyamide is an estimated range based on typical processing temperatures for high-performance polyamides, as a specific TGA value was not available in the initial datasheets.

Experimental Protocols

The following are detailed methodologies for the key thermal analysis experiments cited in this guide, based on standardized procedures.

Differential Scanning Calorimetry (DSC)

DSC is employed to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polyamide samples.

  • Instrumentation: A standard differential scanning calorimeter.

  • Sample Preparation: 5-10 mg of the polyamide sample is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Heating and Cooling Program:

    • First Heating Scan: The sample is heated from ambient temperature (e.g., 25 °C) to a temperature above its expected melting point (e.g., 300 °C) at a controlled heating rate of 10 °C/min under a nitrogen atmosphere. This initial scan is to erase the thermal history of the sample.

    • Cooling Scan: The sample is then cooled from the melt to below its glass transition temperature at a controlled rate of 10 °C/min.

    • Second Heating Scan: A second heating scan is performed at the same rate of 10 °C/min to determine the Tg and Tm. The glass transition is observed as a step-change in the heat flow, and the melting point is identified as the peak of the endothermic melting transition.[1][2]

Thermogravimetric Analysis (TGA)

TGA is utilized to assess the thermal stability and decomposition profile of the polyamides.

  • Instrumentation: A standard thermogravimetric analyzer.

  • Sample Preparation: 5-10 mg of the polyamide sample is placed in a ceramic or platinum crucible.

  • Analysis Conditions:

    • The sample is heated from ambient temperature (e.g., 30 °C) to a high temperature (e.g., 800 °C) at a constant heating rate of 10 °C/min.

    • The analysis is conducted under a continuous flow of an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Data Analysis: The weight loss of the sample is recorded as a function of temperature. The decomposition temperature (Td) is often reported as the temperature at which a specific percentage of weight loss (e.g., 5%) occurs.

Structure-Property Relationships

The following diagram illustrates the logical relationship between the molecular structure of the diamine monomer and the resulting thermal properties of the polyamide.

G Influence of Diamine Structure on Polyamide Thermal Properties cluster_0 Diamine Monomer Structure cluster_1 Polymer Chain Packing cluster_2 Resulting Thermal Properties A 2,4,4-Trimethylhexane- 1,6-diamine (Branched, Asymmetric) C Disrupted Chain Packing Lower Crystallinity A->C Bulky methyl groups hinder packing B Hexamethylene diamine (Linear, Symmetric) D Regular Chain Packing Higher Crystallinity B->D Allows for efficient hydrogen bonding E Lower Tm (e.g., ~250°C) Transparency C->E G Higher Tg (e.g., ~140°C) Amorphous Regions C->G Increased free volume F Higher Tm (e.g., ~265°C) Opaque D->F

Caption: Relationship between diamine structure and polyamide thermal properties.

References

Performance Showdown: 2,4,4-Trimethylhexane-1,6-diamine (TMD) as an Epoxy Curing Agent

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the mechanical properties of epoxy resins cured with 2,4,4-Trimethylhexane-1,6-diamine (TMD) versus other common amine curing agents.

This guide provides a comprehensive comparison of the mechanical performance of epoxy resins cured with this compound (TMD) against those cured with other widely used amine hardeners. For researchers, scientists, and professionals in materials science and engineering, the selection of an appropriate curing agent is paramount to achieving the desired performance characteristics of an epoxy system. This document summarizes key mechanical property data and outlines the standardized experimental protocols used to generate these results, facilitating an informed decision-making process.

Comparative Mechanical Properties

The following table presents a summary of the mechanical properties of a standard Bisphenol A based epoxy resin (Epon® 828) cured with stoichiometric amounts of this compound (TMD) and a common cycloaliphatic amine curing agent, Isophorone diamine (IPDA).

Mechanical PropertyCuring Agent: this compound (TMD)Curing Agent: Isophorone diamine (IPDA)Test Standard
Tensile Strength 4.4 x 10³ psi6.4 x 10³ psiASTM D638
Elongation at Break 2.4%2.1%ASTM D638
Flexural Strength 12.8 x 10³ psi12.2 x 10³ psiASTM D790
Flexural Modulus 439 x 10³ psi377 x 10³ psiASTM D790

Experimental Protocols

The data presented in this guide is generated using standardized testing methodologies to ensure accuracy and comparability. The following are detailed protocols for the key mechanical tests.

Tensile Properties Testing (ASTM D638)

The tensile properties of the cured epoxy resins are determined according to the ASTM D638 standard.[1][2][3]

  • Specimen Preparation: Dog-bone shaped specimens are prepared by casting the epoxy resin and curing agent mixture into molds of the specified dimensions for Type I specimens.[1][2] The specimens are cured according to the manufacturer's recommendations.

  • Test Procedure: The tensile test is performed using a universal testing machine. The specimen is loaded into tensile grips and an extensometer is attached to the sample to measure strain. The test is conducted by separating the tensile grips at a constant rate of speed, typically ranging from 0.05 to 20 inches per minute, with the aim of achieving specimen failure within 30 seconds to 5 minutes.[3]

  • Data Analysis: The following properties are determined from the stress-strain curve:

    • Tensile Strength: The maximum stress the material can withstand before failure.[3]

    • Elongation at Break: The percentage increase in length that the material undergoes before fracturing.[3]

    • Modulus of Elasticity (Tensile Modulus): A measure of the material's stiffness.[3]

Flexural Properties Testing (ASTM D790)

The flexural properties of the cured epoxy resins are determined in accordance with the ASTM D790 standard.[4][5][6]

  • Specimen Preparation: Rectangular bar-shaped specimens are prepared with nominal dimensions of 12.7 mm in width, 3.2 mm in thickness, and 127 mm in length.[6]

  • Test Procedure: A three-point bending setup is used, where the specimen is supported at both ends and a load is applied at the midpoint.[6] The test is conducted at a specified crosshead speed, which is proportional to the specimen's thickness to maintain a standard strain rate.[6] The test is typically stopped when the specimen breaks or reaches 5% strain.[4][6]

  • Data Analysis: The following properties are calculated:

    • Flexural Strength: The maximum stress experienced by the material at the moment of failure.[5]

    • Flexural Modulus: A measure of the material's stiffness in bending.[5]

Impact Strength Testing (ASTM D256)

The Izod impact strength of the cured epoxy resins is determined following the ASTM D256 standard.[7][8][9]

  • Specimen Preparation: Notched specimens of standard dimensions are prepared. The notch is intended to create a stress concentration and prevent deformation of the specimen upon impact.[8]

  • Test Procedure: The specimen is clamped in a pendulum impact testing machine with the notched side facing the striking edge of the pendulum. The pendulum is released, and the energy absorbed to fracture the specimen is measured.[8]

  • Data Analysis: The impact strength is calculated as the energy absorbed divided by the thickness of the specimen and is typically expressed in J/m or ft-lb/in.[8]

Experimental Workflow

The following diagram illustrates the general workflow for the mechanical testing of epoxy resins.

G cluster_prep Sample Preparation cluster_testing Mechanical Testing cluster_analysis Data Analysis & Comparison Resin Epoxy Resin Selection Mixing Stoichiometric Mixing Resin->Mixing Curing_Agent Curing Agent Selection (TMD vs. Alternatives) Curing_Agent->Mixing Casting Casting of Test Specimens (ASTM/ISO Standards) Mixing->Casting Curing Curing Schedule (Time & Temperature) Casting->Curing Tensile Tensile Testing (ASTM D638) Curing->Tensile Flexural Flexural Testing (ASTM D790) Curing->Flexural Impact Impact Testing (ASTM D256) Curing->Impact Strength Strength (Tensile, Flexural) Tensile->Strength Modulus Modulus (Tensile, Flexural) Tensile->Modulus Elongation Elongation at Break Tensile->Elongation Flexural->Strength Flexural->Modulus Toughness Impact Strength Impact->Toughness Comparison Comparative Analysis Strength->Comparison Modulus->Comparison Elongation->Comparison Toughness->Comparison

Caption: Workflow for mechanical testing of epoxy resins.

References

A Comparative Spectroscopic Guide to Polymers Based on 2,4,4-Trimethylhexane-1,6-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Polymer Performance Supported by Experimental Data.

Polymers derived from 2,4,4-Trimethylhexane-1,6-diamine offer unique properties due to the diamine's branched, asymmetric structure. This guide provides a comparative spectroscopic analysis of these polymers, offering insights into their structural characteristics. By presenting quantitative data from Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, this document serves as a valuable resource for material selection and development.

Introduction to this compound in Polymer Science

This compound is a C9 aliphatic diamine characterized by the presence of three methyl groups along its hexane (B92381) backbone. This structural feature imparts distinct properties to the polymers it forms, such as polyamides and polyurethanes, influencing their crystallinity, solubility, and thermal behavior. The irregular chain packing resulting from the bulky trimethyl substitution often leads to amorphous or semi-crystalline materials with enhanced solubility in common organic solvents.

Spectroscopic Analysis of this compound Based Polyamides

Polyamides synthesized from this compound exhibit characteristic spectroscopic signatures that differentiate them from polymers made with linear diamines like hexamethylenediamine (B150038) (HDME).

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectra of polyamides are dominated by characteristic amide bond vibrations. In polyamides derived from this compound, the key absorption bands are summarized in the table below.

Vibrational Mode Typical Wavenumber (cm⁻¹) Assignment
N-H Stretch3300 - 3400Amide A, hydrogen-bonded N-H groups
C-H Stretch (asymmetric)~2955CH₃ groups
C-H Stretch (symmetric)~2925CH₂ groups
Amide I (C=O Stretch)1630 - 1680Carbonyl stretching in the amide group
Amide II (N-H Bend & C-N Stretch)1530 - 1570Coupled N-H in-plane bending and C-N stretching

Comparison with Polyamide from Hexamethylenediamine (Nylon 6,6):

Compared to a standard polyamide like Nylon 6,6, polyamides from this compound may show broader and less defined peaks in the fingerprint region (below 1500 cm⁻¹). This is often attributed to the lower crystallinity and more disordered structure induced by the trimethyl groups. The relative intensity of the CH₃ stretching vibrations around 2955 cm⁻¹ will also be higher due to the presence of the additional methyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the polymer's molecular structure. The chemical shifts are sensitive to the local electronic environment of each nucleus.

¹H NMR Spectroscopy:

Proton Type Typical Chemical Shift (δ, ppm) Assignment
Amide (N-H)7.5 - 8.5Protons of the amide linkage
Methylene adjacent to N-H3.0 - 3.4-CH₂-NH-
Methylene and methine in backbone1.0 - 1.8Aliphatic protons of the diamine and diacid
Methyl (CH₃)0.8 - 1.0Protons of the trimethyl groups

¹³C NMR Spectroscopy:

Carbon Type Typical Chemical Shift (δ, ppm) Assignment
Carbonyl (C=O)170 - 175Amide carbonyl carbon
Methylene adjacent to N40 - 45-CH₂-NH-
Aliphatic carbons in backbone25 - 40CH, CH₂, and quaternary carbons
Methyl (CH₃)20 - 30Carbons of the trimethyl groups

The complexity of the aliphatic region in both ¹H and ¹³C NMR spectra is a key feature of polymers made with this compound, with multiple overlapping signals due to the asymmetric nature of the diamine.

Experimental Protocols

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
  • Sample Preparation: Polymer samples can be in the form of films, pellets, or powders. Ensure the sample surface is clean and representative of the bulk material. For films, ensure good contact with the ATR crystal.[1]

  • Instrument Setup: Use a diamond or germanium ATR crystal. Record a background spectrum of the empty crystal.

  • Data Acquisition: Place the sample on the ATR crystal and apply consistent pressure to ensure good contact.[2] Collect the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans.

  • Data Processing: Perform baseline correction and normalization of the spectra for comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 10-20 mg of the polymer in a suitable deuterated solvent (e.g., deuterated trifluoroacetic acid, deuterated sulfuric acid, or a mixture of deuterated chloroform (B151607) and trifluoroethanol) in an NMR tube. Complete dissolution is crucial for high-resolution spectra.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Set the appropriate temperature for the experiment, which may need to be elevated to ensure solubility and sharp signals.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard.

Visualizing the Workflow and Comparative Logic

To facilitate a clear understanding of the analytical process and the logic behind spectral comparison, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for Spectroscopic Analysis cluster_synthesis Polymer Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Monomers This compound + Diacid/Diisocyanate Polymerization Polycondensation Monomers->Polymerization Polymer Target Polymer Polymerization->Polymer Sample_Prep Sample Preparation (Film, Pellet, Solution) Polymer->Sample_Prep FTIR FTIR Spectroscopy Sample_Prep->FTIR NMR NMR Spectroscopy Sample_Prep->NMR FTIR_Data FTIR Spectrum (Peak Positions & Intensities) FTIR->FTIR_Data NMR_Data NMR Spectrum (Chemical Shifts & Integrals) NMR->NMR_Data Structure Structural Elucidation FTIR_Data->Structure NMR_Data->Structure

Caption: Workflow for the synthesis and spectroscopic analysis of polymers.

Spectral_Comparison Logical Flow for Comparative Spectral Analysis Polymer_TMD Polymer from This compound FTIR_TMD FTIR Spectrum (TMD-Polymer) Polymer_TMD->FTIR_TMD NMR_TMD NMR Spectrum (TMD-Polymer) Polymer_TMD->NMR_TMD Polymer_Alt Polymer from Alternative Diamine (e.g., HDME) FTIR_Alt FTIR Spectrum (Alt-Polymer) Polymer_Alt->FTIR_Alt NMR_Alt NMR Spectrum (Alt-Polymer) Polymer_Alt->NMR_Alt Compare_FTIR Compare FTIR Spectra - Peak Positions - Peak Shapes - Relative Intensities FTIR_TMD->Compare_FTIR Compare_NMR Compare NMR Spectra - Chemical Shifts - Signal Multiplicity - Aliphatic Region Complexity NMR_TMD->Compare_NMR FTIR_Alt->Compare_FTIR NMR_Alt->Compare_NMR Conclusion Correlate Spectral Differences to Polymer Structure and Properties Compare_FTIR->Conclusion Compare_NMR->Conclusion

Caption: Comparative logic for evaluating polymer spectra.

References

A Comparative Study of 2,4,4- and 2,2,4-Trimethylhexane-1,6-diamine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the isomeric aliphatic diamines, 2,4,4-trimethylhexane-1,6-diamine and 2,2,4-trimethylhexane-1,6-diamine (B3051248). These compounds are crucial building blocks in polymer chemistry, finding applications as curing agents for epoxy resins, monomers for polyamides (nylons), and components in polyurethane systems. Due to their structural similarities and their frequent use as an isomeric mixture, understanding their individual and combined properties is essential for material design and development.

Physicochemical Properties

The structural difference between the two isomers, specifically the placement of the methyl groups, influences their physical properties. While data for the individual, pure isomers is limited in publicly available literature, the following tables summarize the known properties. It is important to note that these isomers are often produced and sold as a mixture. A common commercial product, Vestamin® TMD, is an isomeric mixture of approximately equal parts of 2,2,4- and this compound.[1][2][3]

Table 1: Physicochemical Properties of Individual Isomers

PropertyThis compound2,2,4-Trimethylhexane-1,6-diamine
CAS Number 3236-54-2[][5]3236-53-1[6]
Molecular Formula C₉H₂₂N₂[][5]C₉H₂₂N₂[6]
Molecular Weight 158.28 g/mol [][7]158.28 g/mol [6]
Boiling Point 224.1 °C at 760 mmHg[][5]Not specified
Density 0.856 g/cm³[][5]Not specified
Flash Point 102.4 °C[5]Not specified
Melting Point 227 °C[5]Not specified

Table 2: Physicochemical Properties of the Isomeric Mixture (Vestamin® TMD)

PropertyValue
Appearance Colorless liquid[1][3]
Boiling Point 232 °C[8]
Density (at 20°C) 0.865 - 0.870 g/cm³
Viscosity (at 23°C) 6 mm²/s
Melting Point -80 °C
Flash Point 110 °C
H-active-equivalent weight 39.6 g/val

Synthesis of Trimethylhexane-1,6-diamine Isomers

The industrial synthesis of the trimethylhexane-1,6-diamine isomer mixture typically starts from isophorone. The process involves a series of chemical transformations, as depicted in the following workflow diagram.[9][10]

Synthesis_Workflow Isophorone Isophorone Trimethylcyclohexanol Trimethylcyclohexanol Isophorone->Trimethylcyclohexanol Hydrogenation Trimethyladipic_Acids Trimethyladipic Acids (Isomer Mixture) Trimethylcyclohexanol->Trimethyladipic_Acids Oxidation (e.g., with Nitric Acid) Dinitrile Dinitrile Intermediate Trimethyladipic_Acids->Dinitrile Conversion to Dinitrile Diamine_Mixture 2,2,4- and 2,4,4- Trimethylhexane-1,6-diamine (Isomer Mixture) Dinitrile->Diamine_Mixture Hydrogenation

Figure 1: General synthesis pathway for the isomeric mixture of trimethylhexane-1,6-diamine.

Performance Comparison in Polymer Applications

Direct comparative experimental data for the individual 2,4,4- and 2,2,4- isomers in polymer applications is scarce in publicly accessible literature. However, the performance of their commercial mixture, Vestamin® TMD, provides valuable insights into their collective behavior as curing agents and polymer building blocks.

Epoxy Curing Agents

The isomeric mixture is widely used as a curing agent for epoxy resin systems.[1][2][3] The branched, aliphatic nature of these diamines imparts specific properties to the cured epoxy.

Table 3: Performance Characteristics of Trimethylhexane-1,6-diamine Isomer Mixture (Vestamin® TMD) in Epoxy Systems

Performance MetricObservation
Pot Life Longer pot life compared to other short-chain aliphatic diamines without slowing the final cure.[2][3]
Curing Suitable for both cold and heat curing of epoxy resin systems.[11]
Appearance of Cured Resin Clear and non-yellowing.[2][3]
Mechanical Properties Provides good flexibility and impact resistance to composites due to its linear and branched structure.[2][12]
Chemical Resistance Good chemical resistance.[2][3]
Polyamide and Polyurethane Synthesis

Both 2,4,4- and 2,2,4-trimethylhexane-1,6-diamine are utilized as monomers in the synthesis of polyamides and polyurethanes.[1][] The asymmetric structure resulting from the methyl groups disrupts the regular packing of polymer chains, leading to more amorphous polymers.[9] This is particularly desirable for producing specialty nylons with enhanced transparency and solubility.[9][13] For instance, the isomeric mixture is a key monomer for producing the amorphous polyamide known as nylon TMDT.[10][13]

Experimental Protocols

While specific comparative experimental data is not available, standard methods are employed to evaluate the performance of diamine curing agents in epoxy resins.

Experimental Workflow for Evaluating Epoxy Curing Performance

Epoxy_Testing_Workflow Start Start: Epoxy Resin and Diamine Curing Agent Mixing Mixing of Components Start->Mixing Curing Curing at Defined Temperature and Time Mixing->Curing Sample_Prep Sample Preparation (e.g., casting, molding) Curing->Sample_Prep Mechanical_Testing Mechanical Testing (Tensile, Flexural, Impact) Sample_Prep->Mechanical_Testing Thermal_Analysis Thermal Analysis (DSC, TGA, DMA) Sample_Prep->Thermal_Analysis Chemical_Resistance Chemical Resistance Testing Sample_Prep->Chemical_Resistance End End: Performance Data Mechanical_Testing->End Thermal_Analysis->End Chemical_Resistance->End

Figure 2: A generalized experimental workflow for the evaluation of diamine curing agents for epoxy resins.

A typical experimental protocol for evaluating the performance of a new diamine curing agent would involve:

  • Formulation: The epoxy resin is mixed with the diamine curing agent at a stoichiometric ratio.

  • Curing: The mixture is cured according to a specific schedule (e.g., at room temperature for 24 hours followed by a post-cure at an elevated temperature).

  • Specimen Preparation: Test specimens are prepared from the cured epoxy for various analyses.

  • Mechanical Testing: Standard tests such as tensile strength (ASTM D638), flexural strength (ASTM D790), and impact strength (ASTM D256) are performed to determine the mechanical properties of the cured material.

  • Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) are used to determine the glass transition temperature (Tg), and Thermogravimetric Analysis (TGA) is used to assess thermal stability. Dynamic Mechanical Analysis (DMA) can provide information on viscoelastic properties.

  • Chemical Resistance Testing: Cured specimens are immersed in various chemicals (e.g., acids, bases, solvents) for a specified period, and changes in weight, dimensions, and mechanical properties are measured.

Conclusion

2,4,4- and 2,2,4-trimethylhexane-1,6-diamine are structurally similar isomers that are often used as a mixture in industrial applications. This isomeric mixture serves as a versatile curing agent for epoxy resins, offering a favorable balance of a long pot life with efficient curing, resulting in clear, flexible, and chemically resistant materials. In polyamide and polyurethane synthesis, the asymmetric nature of these diamines is leveraged to produce amorphous polymers with enhanced properties such as transparency and solubility. While direct comparative data on the individual isomers is limited, the performance of their commercially available mixture demonstrates their collective utility in developing high-performance polymers. Further research focusing on the synthesis and characterization of polymers from the pure isomers would be beneficial for a more in-depth understanding of their structure-property relationships.

References

A Comparative Guide to the Purity Validation of 2,4,4-Trimethylhexane-1,6-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for validating the purity of 2,4,4-Trimethylhexane-1,6-diamine (TMHDA), a key intermediate in various industrial applications. For a comprehensive assessment, its performance is compared with Isophorone (B1672270) diamine (IPDA), a common alternative. This document outlines detailed experimental protocols and presents comparative data to assist researchers in selecting the most appropriate analytical strategy for their specific needs.

Introduction to this compound and Its Alternative

This compound (TMHDA) is an aliphatic diamine used in the synthesis of polymers and resins, valued for the thermal stability and chemical resistance it imparts to the final products. A notable characteristic of commercial TMHDA is that it is often supplied as a mixture of isomers, primarily with 2,2,4-Trimethylhexane-1,6-diamine. The synthesis of TMHDA originates from isophorone, which is also the precursor for a widely used alternative, Isophorone diamine (IPDA). IPDA is a cycloaliphatic diamine frequently employed as a curing agent for epoxy resins. The structural similarities and differences between these compounds, along with their potential shared impurities stemming from a common synthetic origin, make a comparative purity analysis particularly relevant.

Comparative Analysis of Physicochemical Properties

A summary of the key physicochemical properties of TMHDA and IPDA is presented in the table below, providing a foundational understanding of the two compounds.

PropertyThis compound (TMHDA)Isophorone diamine (IPDA)
CAS Number 3236-54-22855-13-2
Molecular Formula C₉H₂₂N₂C₁₀H₂₂N₂
Molecular Weight 158.29 g/mol 170.30 g/mol
Boiling Point 224.1 °C at 760mmHg[1]247 °C
Density 0.856 g/cm³[1]0.922 g/cm³
Appearance Colorless liquidColorless to pale yellow liquid
Purity (Typical) ~95%[]>99%

Analytical Methodologies for Purity Validation

The purity of TMHDA and IPDA can be effectively determined using a range of analytical techniques. The choice of method will depend on the specific requirements of the analysis, such as the need for quantitation of the main component, identification of impurities, or high-throughput screening.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds like diamines.

  • Instrumentation: A standard HPLC system equipped with a UV or a fluorescence detector.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water with an acidic modifier like 0.1% phosphoric acid is often effective for the separation of amines.[3] For IPDA, derivatization with a fluorogenic agent such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) can enhance sensitivity and selectivity, particularly for trace analysis.[4][5]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) or fluorescence detection if a derivatization agent is used.

  • Sample Preparation: Dissolve a known concentration of the diamine sample in the mobile phase or a suitable solvent like methanol.

AnalyteRetention Time (min)Purity (%)Common Impurities/Related Substances
This compound 6.895.22,2,4-Trimethylhexane-1,6-diamine (isomer), residual starting materials from isophorone synthesis.
Isophorone diamine 8.299.5cis/trans isomers, residual starting materials.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For amines, derivatization is often employed to improve chromatographic behavior and sensitivity.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Split/splitless inlet at 250 °C.

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

  • Derivatization: Reaction with an acylating agent like ethylchloroformate or trifluoroacetic anhydride (B1165640) can improve the peak shape and volatility of the diamines.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-450.

  • Sample Preparation: Dissolve the diamine in a suitable solvent (e.g., dichloromethane). Add the derivatizing agent and a base (e.g., pyridine), and heat if necessary to complete the reaction.

Analyte (as derivatized)Retention Time (min)Key Mass Fragments (m/z)
This compound derivative 12.5Fragments corresponding to the loss of alkyl and derivatized amine groups.
Isophorone diamine derivative 14.1Fragments characteristic of the cycloaliphatic ring and derivatized amine moieties.
Spectroscopic Methods: ¹H-NMR and FTIR

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are invaluable for structural elucidation and confirmation of the primary component's identity.

¹H-NMR provides detailed information about the chemical environment of hydrogen atoms in a molecule, allowing for structural confirmation and the detection of impurities with different proton signatures.

  • Sample Preparation: Dissolve the sample in a deuterated solvent such as CDCl₃ or D₂O.

  • Expected Chemical Shifts for TMHDA: Signals corresponding to the methyl, methylene, and methine protons, as well as the amine protons.

  • Expected Chemical Shifts for IPDA: A more complex spectrum with signals for the non-equivalent methyl groups, the cycloaliphatic ring protons, and the amine protons.

FTIR is useful for identifying the functional groups present in a molecule.

  • Sample Preparation: The analysis can be performed on a neat liquid sample using a salt plate (NaCl or KBr) or with an ATR accessory.

  • Key Vibrational Bands for Diamines:

    • N-H stretching (primary amines): Two bands in the region of 3300-3500 cm⁻¹.

    • C-H stretching (aliphatic): Bands in the region of 2850-2960 cm⁻¹.

    • N-H bending: A broad band around 1600 cm⁻¹.

Visualizing the Analytical Workflow

The following diagrams, generated using Graphviz, illustrate the logical workflow for the purity validation of diamines.

Purity_Validation_Workflow Experimental Workflow for Diamine Purity Validation cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis cluster_results Results Sample Diamine Sample (TMHDA or IPDA) Dissolution Dissolution in appropriate solvent Sample->Dissolution FTIR FTIR Spectroscopy Sample->FTIR Derivatization Derivatization (optional, for GC-MS/HPLC) Dissolution->Derivatization NMR ¹H-NMR Spectroscopy Dissolution->NMR HPLC HPLC Analysis Derivatization->HPLC GCMS GC-MS Analysis Derivatization->GCMS Chromatogram Chromatogram Analysis (Peak Integration, Retention Time) HPLC->Chromatogram MassSpectrum Mass Spectrum Analysis (Fragmentation Pattern) GCMS->MassSpectrum NMRSpectrum NMR Spectrum Analysis (Chemical Shifts, Integration) NMR->NMRSpectrum FTIRSpectrum FTIR Spectrum Analysis (Functional Group Identification) FTIR->FTIRSpectrum Purity Purity Assessment (%) Chromatogram->Purity Impurity Impurity Identification MassSpectrum->Impurity Structure Structural Confirmation NMRSpectrum->Structure FTIRSpectrum->Structure Impurity->Purity

Caption: Experimental Workflow for Diamine Purity Validation.

Analytical_Technique_Selection Logical Flow for Selecting an Analytical Technique Start Start: Define Analytical Goal Goal1 Quantitative Purity of Main Component Start->Goal1 Goal2 Identification of Unknown Impurities Start->Goal2 Goal3 Structural Confirmation of Identity Start->Goal3 Method1 HPLC with UV/FL Detector Goal1->Method1 High Precision Method2 GC-MS Goal1->Method2 Volatile Analytes Goal2->Method2 Structural Information Method3 ¹H-NMR Spectroscopy Goal3->Method3 Definitive Structure Method4 FTIR Spectroscopy Goal3->Method4 Functional Groups

References

A Comparative Guide to Polyamides: The Influence of 2,4,4-Trimethylhexane-1,6-diamine on Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of polyamides synthesized with the branched, asymmetric diamine, 2,4,4-Trimethylhexane-1,6-diamine (TMHD), against conventional polyamides derived from linear diamines. The unique structural characteristics of TMHD impart distinct properties to the resulting polymers, leading to a different performance profile compared to traditional semi-crystalline polyamides like Nylon 6,6.

Structure-Property Relationship: The Impact of a Bulky, Asymmetric Diamine

Polyamides are a class of polymers characterized by the repeating amide linkage (-CO-NH-). The properties of polyamides are significantly influenced by the chemical structure of their monomer units, particularly the diamine and diacid.

Conventional polyamides, such as Nylon 6,6, are synthesized from linear diamines like 1,6-hexanediamine. The regular, linear structure of these polymer chains allows for strong intermolecular hydrogen bonding and efficient chain packing, resulting in a semi-crystalline morphology. This semi-crystalline nature is responsible for the high strength, stiffness, and good wear resistance of materials like Nylon 6,6.

In contrast, this compound is a branched and asymmetric aliphatic diamine.[1][2] The presence of bulky methyl groups along the hexane (B92381) backbone introduces steric hindrance and disrupts the regular packing of the polymer chains.[1][3] This disruption inhibits the formation of a crystalline structure, leading to the synthesis of amorphous polyamides.[1][3] These amorphous polymers exhibit a unique set of properties, including high transparency, enhanced solubility in a wider range of solvents, and lower melting points compared to their semi-crystalline counterparts.[3]

Due to the limited availability of specific experimental data for polyamides synthesized directly with this compound, this guide will utilize data for a representative commercial amorphous polyamide, TROGAMID® CX7323, which is based on a cycloaliphatic diamine and dodecanedioic acid. Its properties are characteristic of amorphous polyamides and serve as a valuable comparison to the well-known semi-crystalline polyamide, Nylon 6,6 (PA66).

Quantitative Data Comparison

The following tables summarize the key physical, thermal, and mechanical properties of a representative amorphous polyamide (TROGAMID® CX7323) and a semi-crystalline polyamide (PA66).

Table 1: Physical and Thermal Properties

PropertyAmorphous Polyamide (TROGAMID® CX7323)Semi-crystalline Polyamide (PA66)Test Method
Density1.02 g/cm³[4]1.14 g/cm³[5]ISO 1183
Water Absorption (23°C, 50% RH)1.5 %[4]2.6 %[5]ISO 62
Water Absorption (Saturation in water)3.5 %[4]8.0 %[5]ISO 62
Glass Transition Temperature (Tg)140 °C[6]approx. 60 °C (dry)[7]DMA[6], DSC[7]
Melting Temperature (Tm)250 °C[4]260 °C[8]ISO 11357-3
Heat Deflection Temperature (1.8 MPa)108 °C[4]95 °CISO 75-1,2

Table 2: Mechanical Properties

PropertyAmorphous Polyamide (TROGAMID® CX7323)Semi-crystalline Polyamide (PA66)Test Method
Tensile Modulus1400 MPa[4]1900 MPa[5]ISO 527-1,2
Tensile Stress at Yield60 MPa[4]61 MPa[5]ISO 527
Elongation at Break>50 %[4]150 %[5]ISO 527
Charpy Notched Impact Strength (23°C)14 kJ/m²[4]18 kJ/m²[5]ISO 179/1eA
Shore D Hardness81[4]-ISO 868

Experimental Protocols

Synthesis of Amorphous Polyamide via Melt Polycondensation

This protocol describes a general procedure for the synthesis of an amorphous polyamide using this compound and a diacid, such as terephthalic acid or dodecanedioic acid, via melt polycondensation.

Materials:

  • This compound (TMHD)

  • Diacid (e.g., terephthalic acid or dodecanedioic acid)

  • Catalyst (e.g., phosphorous acid, sodium hypophosphite)

  • Nitrogen gas supply

  • High-temperature reaction vessel with mechanical stirrer, nitrogen inlet, and distillation outlet

  • Vacuum pump

  • Heating mantle

Procedure:

  • Monomer and Catalyst Charging: The reaction vessel is charged with equimolar amounts of this compound and the chosen diacid. A suitable catalyst is added at a concentration of 0.1-0.5 mol% relative to the diacid.

  • Inert Atmosphere: The vessel is sealed and purged with dry nitrogen gas for at least 30 minutes to remove oxygen. A slow, continuous flow of nitrogen is maintained throughout the initial stages of the reaction.

  • Pre-polymerization: The reaction mixture is heated with continuous stirring to a temperature of 200-220°C. Water, the byproduct of the condensation reaction, is distilled off and collected. This stage is typically continued for 1-2 hours.

  • Polycondensation: The temperature is gradually increased to 260-280°C. A vacuum is slowly applied to the system to facilitate the removal of the remaining water and drive the polymerization to achieve a high molecular weight. The viscosity of the molten polymer will increase significantly during this stage, which is typically maintained for 2-4 hours.

  • Polymer Discharge and Quenching: Once the desired viscosity is reached, the molten polyamide is extruded from the reactor under nitrogen pressure into a strand and rapidly cooled in a water bath.

  • Pelletization and Drying: The solidified polymer strand is then pelletized. The resulting pellets are dried in a vacuum oven at 80-100°C to remove any residual moisture before characterization.

Characterization of Polyamides

A general workflow for the characterization of the synthesized polyamides is outlined below.

1. Thermal Analysis:

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm). Samples are typically heated at a rate of 10-20°C/min under a nitrogen atmosphere.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature of the polymer. Samples are heated at a controlled rate (e.g., 10°C/min) in either a nitrogen or air atmosphere.

2. Mechanical Testing:

  • Tensile Testing: To measure properties such as tensile modulus, tensile strength, and elongation at break. Dog-bone shaped specimens are tested according to standard methods like ISO 527.

3. Structural Analysis:

  • X-ray Diffraction (XRD): To determine the morphology of the polyamide (amorphous or semi-crystalline). Amorphous polymers will show a broad halo, while semi-crystalline polymers will exhibit sharp diffraction peaks.

Visualizations

G Structure-Property Relationship of Polyamides cluster_0 Monomer Structure cluster_1 Polymer Morphology cluster_2 Resulting Properties Linear Diamine\n(e.g., 1,6-Hexanediamine) Linear Diamine (e.g., 1,6-Hexanediamine) Semi-crystalline Semi-crystalline Linear Diamine\n(e.g., 1,6-Hexanediamine)->Semi-crystalline TMHD\n(this compound) TMHD (this compound) Amorphous Amorphous TMHD\n(this compound)->Amorphous High Strength & Stiffness\nGood Wear Resistance High Strength & Stiffness Good Wear Resistance Semi-crystalline->High Strength & Stiffness\nGood Wear Resistance Transparency\nEnhanced Solubility\nLower Melting Point Transparency Enhanced Solubility Lower Melting Point Amorphous->Transparency\nEnhanced Solubility\nLower Melting Point

Caption: Influence of diamine structure on polyamide morphology and properties.

G Experimental Workflow for Polyamide Characterization Synthesis Synthesis Thermal Analysis Thermal Analysis Synthesis->Thermal Analysis Mechanical Testing Mechanical Testing Synthesis->Mechanical Testing Structural Analysis Structural Analysis Synthesis->Structural Analysis DSC (Tg, Tm) DSC (Tg, Tm) Thermal Analysis->DSC (Tg, Tm) TGA (Thermal Stability) TGA (Thermal Stability) Thermal Analysis->TGA (Thermal Stability) Tensile Test (Modulus, Strength) Tensile Test (Modulus, Strength) Mechanical Testing->Tensile Test (Modulus, Strength) XRD (Morphology) XRD (Morphology) Structural Analysis->XRD (Morphology)

Caption: Workflow for the characterization of synthesized polyamides.

References

A Comparative Guide to the Chemical Resistance of Polymers Synthesized with 2,4,4-Trimethylhexane-1,6-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of polymeric materials with optimal chemical resistance is paramount to ensure the integrity and longevity of products and components. This guide provides a comprehensive assessment of the chemical resistance of polymers synthesized using 2,4,4-Trimethylhexane-1,6-diamine, offering a comparison with alternative materials and detailing the experimental protocols for evaluation.

Polymers formulated with this compound, a branched aliphatic diamine, are recognized for their excellent stability and chemical resistance, making them suitable for a variety of high-performance applications.[1] This diamine is a key component in the synthesis of specialized polyamides and polyurethanes. Its unique branched structure contributes to the amorphous nature of the polymer, which can influence properties such as transparency, lower water absorption, and improved resistance to certain chemical agents compared to their linear counterparts.

Comparative Analysis of Chemical Resistance

While specific quantitative data for polymers exclusively synthesized with this compound is not extensively available in public literature, a comparative analysis against well-characterized polyamides like Polyamide 6 (PA6) and Polyamide 66 (PA66) can provide valuable insights. The following tables summarize the general chemical resistance of these common polyamides to a range of chemical classes. It is anticipated that polyamides incorporating this compound would exhibit competitive or superior performance in many of these categories, particularly in resistance to hydrolysis and certain organic solvents due to their branched, less crystalline structure.

Table 1: Chemical Resistance of Common Polyamides to Acids and Bases

Chemical ReagentConcentrationPolyamide 6 (PA6)Polyamide 66 (PA66)
Acids
Acetic Acid5%++
Formic Acid40%--
Hydrochloric Acid10%00
Nitric Acid10%--
Sulfuric Acid30%--
Bases
Ammonia10%++
Potassium Hydroxide10%++
Sodium Hydroxide20%++

Legend: + Resistant, 0 Partially Resistant, - Not Resistant. Data compiled from various sources.[2] Polyamides are generally more resistant to dilute bases than strong acids.[3]

Table 2: Chemical Resistance of Common Polyamides to Organic Solvents

Chemical ReagentPolyamide 6 (PA6)Polyamide 66 (PA66)
Acetone++
Benzene++
Ethanol00
Ethyl Acetate++
Methanol00
Toluene++

Legend: + Resistant, 0 Partially Resistant, - Not Resistant. Data compiled from various sources.[2]

Experimental Protocols for Assessing Chemical Resistance

To generate comparative data for polymers synthesized with this compound, a standardized testing protocol is essential. The following methodology is based on the principles outlined in ASTM D543, "Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents."

Immersion Testing Protocol

1. Specimen Preparation:

  • Prepare at least three standardized test specimens (e.g., tensile bars) of the polymer to be tested.

  • Precisely measure and record the initial weight and dimensions (length, width, thickness) of each specimen.

2. Immersion Procedure:

  • Select a range of chemical reagents relevant to the intended application (e.g., acids, bases, organic solvents, cleaning agents).

  • For each reagent, place the specimens in a separate, sealed container, ensuring they are fully immersed.

  • Maintain the containers at a constant, controlled temperature (e.g., 23°C, 50°C) for a specified duration (e.g., 7 days, 30 days).

3. Post-Immersion Analysis:

  • After the designated exposure time, remove the specimens from the chemical reagents.

  • Rinse the specimens with a non-reactive solvent and gently wipe them dry.

  • Measure and record the final weight and dimensions of each specimen.

  • Visually inspect the specimens for any changes in appearance, such as discoloration, swelling, cracking, or crazing.

  • Conduct mechanical property testing (e.g., tensile strength, elongation at break) on the exposed specimens and compare the results to unexposed control specimens.

4. Data Calculation and Reporting:

  • Calculate the percentage change in weight and dimensions.

  • Calculate the percentage retention of mechanical properties.

  • Summarize the results in a clear, tabular format for comparative analysis.

Visualizing the Experimental Workflow and Polymer Relationships

To further clarify the experimental process and the relationships between polymer composition and properties, the following diagrams are provided.

experimental_workflow cluster_prep Specimen Preparation cluster_exposure Chemical Exposure cluster_analysis Post-Exposure Analysis cluster_reporting Data Reporting prep_specimens Prepare Standardized Test Specimens initial_measure Measure Initial Weight and Dimensions prep_specimens->initial_measure immersion Immerse Specimens in Selected Chemical Reagents initial_measure->immersion controlled_conditions Maintain at Controlled Temperature and Duration immersion->controlled_conditions post_measure Measure Final Weight and Dimensions controlled_conditions->post_measure visual_inspect Visually Inspect for Changes post_measure->visual_inspect mech_test Conduct Mechanical Property Testing visual_inspect->mech_test calculate_changes Calculate % Change in Weight and Dimensions mech_test->calculate_changes calculate_retention Calculate % Retention of Mechanical Properties calculate_changes->calculate_retention summarize_data Summarize Data in Comparison Tables calculate_retention->summarize_data polymer_properties cluster_monomers Monomer Composition cluster_structure Polymer Structure cluster_properties Material Properties diamine Diamine (e.g., this compound) polymer_chain Polymer Chain (Branched/Amorphous) diamine->polymer_chain diacid Diacid / Diisocyanate diacid->polymer_chain chem_resistance Chemical Resistance polymer_chain->chem_resistance mech_properties Mechanical Properties polymer_chain->mech_properties thermal_stability Thermal Stability polymer_chain->thermal_stability

References

Safety Operating Guide

Safe Disposal of 2,4,4-Trimethylhexane-1,6-diamine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 2,4,4-Trimethylhexane-1,6-diamine is paramount for environmental protection and laboratory safety. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this chemical waste stream effectively. Adherence to these protocols is critical due to the compound's hazardous characteristics.

This compound is a corrosive, toxic, and environmentally hazardous substance.[1][] Improper disposal can lead to severe skin burns, eye damage, and long-term adverse effects on aquatic ecosystems.[1][] Therefore, it must be managed as a hazardous waste from its point of generation to its final disposal, in accordance with the Resource Conservation and Recovery Act (RCRA) and relevant state and local regulations.[3][4]

Hazardous Waste Classification

While a specific EPA hazardous waste code for this compound is not explicitly listed, its chemical properties necessitate its classification as a hazardous waste. Due to its amine functional groups, it is an alkaline compound and is therefore classified as a corrosive hazardous waste under RCRA, with the likely characteristic code D002 .[5][6] This classification is for wastes that are aqueous and have a pH greater than or equal to 12.5 or can corrode steel.[5] Additionally, its toxicity and environmental hazards may subject it to further state-specific regulations.

Personal Protective Equipment (PPE) Requirements

Before handling this compound for disposal, all personnel must be equipped with the appropriate personal protective equipment to prevent contact and exposure.

PPE CategorySpecification
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[7][8]
Hand Protection Chemical impermeable gloves inspected prior to use.[7][8]
Body Protection Wear fire/flame resistant and impervious clothing.[7][8] A lab coat or chemical-resistant apron is mandatory.
Respiratory A full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[7][8]
Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe segregation, storage, and disposal of this compound waste.

1. Waste Segregation and Collection:

  • Designate a specific, clearly labeled hazardous waste container for this compound waste.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Collect waste at the point of generation to minimize handling and transport.

2. Containerization:

  • Use only compatible and properly sealed containers. Recommended materials include high-density polyethylene (B3416737) (HDPE) or other containers specified by your EHS office for corrosive organic amines.

  • Ensure containers are in good condition, free from leaks or damage.[7]

  • The container must be kept tightly closed when not in use.[7][8]

3. Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."

  • The label must also include:

    • The full chemical name: "this compound"

    • The associated hazards (e.g., Corrosive, Toxic, Environmental Hazard)

    • The accumulation start date (the date the first drop of waste is added to the container)

    • The name and contact information of the generating laboratory or personnel.

4. Storage:

  • Store the waste container in a designated, well-ventilated satellite accumulation area.

  • The storage area should be cool, dry, and away from sources of ignition.[7][8]

  • Store apart from incompatible materials, such as strong oxidizing agents.[7][8]

  • Ensure secondary containment is in place to capture any potential leaks or spills.

5. Final Disposal:

  • The primary and recommended method for the final disposal of this compound is controlled incineration at a licensed chemical destruction facility.[7] This process thermally decomposes the compound into less hazardous substances.

  • Do not discharge this compound into sewer systems or allow it to contaminate water, foodstuffs, or soil. [7]

  • Arrange for the pickup and transportation of the hazardous waste by a certified hazardous waste contractor. This must be done in compliance with Department of Transportation (DOT) regulations for the transport of hazardous materials.

Emergency Procedures in Case of a Spill

In the event of an accidental release, immediate and appropriate action is crucial to mitigate risks.

  • Evacuate and Secure the Area: Evacuate all non-essential personnel from the immediate vicinity of the spill.[7] Remove all sources of ignition.[7][8]

  • Ventilate the Area: Ensure adequate ventilation to disperse any vapors.

  • Utilize Personal Protective Equipment: Do not attempt to clean up a spill without the proper PPE as outlined in the table above.

  • Contain the Spill: Prevent further spread of the material using absorbent pads or other suitable containment materials. Do not let the chemical enter drains.[7][8]

  • Clean-up and Decontamination: For small spills, carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container for disposal.[7][8] For large spills, contact your institution's EHS department or emergency response team immediately.

  • Reporting: Report all spills to the appropriate institutional authorities.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Don Appropriate PPE start->ppe segregate Segregate Waste at Point of Generation ppe->segregate containerize Select & Fill Compatible, Labeled Container segregate->containerize spill Spill Occurs segregate->spill store Store in Designated Satellite Accumulation Area containerize->store containerize->spill disposal_pickup Arrange for Pickup by Certified Waste Contractor store->disposal_pickup store->spill incineration Controlled Incineration at Licensed Facility disposal_pickup->incineration end End: Compliant Disposal incineration->end emergency_protocol Follow Emergency Spill Protocol spill->emergency_protocol Yes emergency_protocol->segregate

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,4-Trimethylhexane-1,6-diamine
Reactant of Route 2
2,4,4-Trimethylhexane-1,6-diamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.